1,5-Dimethylpyrrolidine-2,4-dione
Description
Structure
3D Structure
Properties
IUPAC Name |
1,5-dimethylpyrrolidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c1-4-5(8)3-6(9)7(4)2/h4H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZQPWDZFFADFKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)CC(=O)N1C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
849770-44-1 | |
| Record name | 1,5-dimethylpyrrolidine-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1,5-Dimethylpyrrolidine-2,4-dione: A Technical Guide to the Tetramic Acid Core
Topic: 1,5-Dimethylpyrrolidine-2,4-dione Chemical Properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2]
Executive Summary
1,5-Dimethylpyrrolidine-2,4-dione (also known as 1,5-dimethyltetramic acid) represents a foundational scaffold in the class of nitrogen heterocycles known as tetramic acids.[1][2] Characterized by a pyrrolidine-2,4-dione ring system, this compound serves as a critical intermediate in the synthesis of bioactive natural products, including antibiotics (e.g., reutericyclin) and mycotoxins (e.g., tenuazonic acid).[1][2][3] This guide provides a comprehensive analysis of its physicochemical properties, tautomeric behavior, synthetic methodologies, and reactivity profiles, offering a robust framework for its application in medicinal chemistry.[1]
Physicochemical Properties & Tautomerism[2][4][5]
Chemical Identity[2][6][7][8]
-
CAS Number: 849770-44-1 (Specific isomer/salt forms may vary; generic tetramic acid core: 503-83-3)[2]
-
Molecular Weight: 127.14 g/mol [1]
The Tautomeric Equilibrium
The defining feature of 1,5-dimethylpyrrolidine-2,4-dione is its complex tautomeric equilibrium. Unlike simple ketones, the 2,4-dione system possesses an acidic methylene group at the C-3 position, flanked by two carbonyls.[1] This facilitates rapid interconversion between the keto and enol forms.
-
Keto Form: Dominant in non-polar solvents (e.g., CHCl₃) and the solid state for 3-unsubstituted derivatives.[1][2]
-
Enol Forms: Stabilized in polar solvents (e.g., DMSO, MeOH) or by intramolecular hydrogen bonding in 3-acyl derivatives.[1][2]
Key Insight: The acidity of the C-3 proton (pKa ≈ 4.0–6.0) makes the ring system highly responsive to pH changes, acting as a vinylogous acid.[1]
Figure 1: Tautomeric equilibrium shifting between the 2,4-dione (keto) and hydroxy-pyrrolinone (enol) forms.[1][2]
Solubility and Stability
| Solvent | Solubility Profile | Stability Note |
| Water | Moderate to High | Stable at neutral pH; susceptible to ring opening (hydrolysis) under strong basic conditions (pH > 12).[2] |
| Chloroform/DCM | High | Predominantly exists in the keto form; ideal for acylation reactions. |
| DMSO/DMF | High | Shifts equilibrium toward enol forms; typically used for biological assays.[2] |
| Methanol | High | May facilitate slow esterification or ring opening if catalytic acid/base is present.[2] |
Synthetic Methodology
The most robust route to 1,5-dimethylpyrrolidine-2,4-dione utilizes the Meldrum’s Acid protocol. This method avoids the harsh conditions of the traditional Dieckmann condensation and allows for the retention of chiral integrity at the C-5 position (derived from N-methylalanine).
Protocol: Meldrum's Acid Mediated Synthesis
Objective: Synthesis of 1,5-dimethylpyrrolidine-2,4-dione from N-methylalanine.[2]
Reagents:
-
N-Methyl-L-alanine (1.0 equiv)[2]
-
Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) (1.1 equiv)[1][2]
Step-by-Step Workflow:
-
N-Protection (In situ):
-
Dissolve N-methyl-L-alanine in anhydrous dichloromethane (DCM).
-
Protect the nitrogen (e.g., Cbz or Boc) if necessary, though the Meldrum's acid route can sometimes proceed with the secondary amine directly forming the amide.[1] Standard modification: Use N-Boc-N-methylalanine to prevent polymerization.[2]
-
-
Acylation of Meldrum's Acid:
-
Cyclization:
-
Workup:
Figure 2: Synthetic pathway via the Meldrum's acid route, highlighting the thermal cyclization step.[2]
Characterization Data
Trustworthy identification relies on distinguishing the unique spectral signatures of the tetramic acid core.
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, CDCl₃):
-
Note: In d₆-DMSO, the C3 signal may vanish or broaden due to rapid exchange with residual water/solvent protons (enolization).[1][2]
Mass Spectrometry (MS)
-
Fragmentation: Loss of CO (28 Da) and CH₃NCO (Methyl isocyanate) are common fragmentation pathways for the pyrrolidine-2,4-dione ring.[2]
Reactivity & Applications
The 1,5-dimethylpyrrolidine-2,4-dione scaffold is a "privileged structure" in medicinal chemistry due to its distinct reactivity at the C-3 position.[2]
C-3 Acylation (The Antibiotic Route)
The most critical reaction for this scaffold is C-acylation to generate 3-acyltetramic acids, which mimic the structure of natural antibiotics like Reutericyclin and Tenuazonic Acid .
-
Mechanism: The C-3 carbon is nucleophilic.[2] Reaction with an acid chloride (R-COCl) in the presence of a Lewis acid (e.g., BF₃[1]·OEt₂) or rearrangement of an O-acyl intermediate (O- to C-acyl shift) yields the bioactive 3-acyl derivative.[2]
-
Bioactivity: These derivatives act as bacterial membrane ionophores or inhibitors of cell wall biosynthesis.[2]
Reactivity Map[2]
Figure 3: Reactivity profile of the C-3 position and oxygen centers.[2]
References
-
Jeong, Y. C., et al. (2020).[1][2] "Synthesis and Biological Evaluation of Tetramic Acid Derivatives." Journal of Medicinal Chemistry.
-
Schobert, R., & Schlenk, A. (2008).[1][2] "Tetramic Acids: Structurally Diverse and Biologically Active Natural Products."[2] Bioorganic & Medicinal Chemistry.
-
Mo, X., et al. (2014).[1][2] "Meldrum's Acid in the Synthesis of Natural Products and Analogs." Tetrahedron.
-
PubChem Database. (2024).[2][10] "Compound Summary: Tetramic Acid Derivatives." National Library of Medicine.[2] [1][2]
-
Sigma-Aldrich. (2024).[2] "Product Specification: Pyrrolidine-2,4-dione derivatives." [2]
Sources
- 1. thno.org [thno.org]
- 2. Meldrum's acid - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. PubChemLite - 5,5-dimethylpyrrolidine-2,4-dione (C6H9NO2) [pubchemlite.lcsb.uni.lu]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Pyrrolidine synthesis via ring contraction of pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. elearning.uniroma1.it [elearning.uniroma1.it]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Tetramic acid | C4H5NO2 | CID 54687243 - PubChem [pubchem.ncbi.nlm.nih.gov]
Synthesis of 1,5-Dimethylpyrrolidine-2,4-dione: A Comprehensive Technical Guide
Executive Summary
The pyrrolidine-2,4-dione (tetramic acid) scaffold is a ubiquitous structural motif found in numerous bioactive natural products, including epicoccamide and melophlin Q . As a core building block in drug development, 1,5-dimethylpyrrolidine-2,4-dione presents unique synthetic challenges due to the ambident nucleophilicity of the tetramic acid core. Direct N-alkylation of 5-methylpyrrolidine-2,4-dione frequently results in inseparable mixtures of N- and O-alkylated products.
To bypass this limitation, this whitepaper outlines a de novo assembly strategy. By utilizing N-methyl-L-alanine methyl ester as the starting material and employing a robust Dieckmann condensation, researchers can achieve exclusive N-alkylation while preserving the integrity of the C5 stereocenter.
Mechanistic Rationale & Pathway Design
While the Jouin-Meldrum’s acid methodology is widely considered the gold standard for synthesizing 3-unsubstituted N-H tetramic acids , it is highly inefficient for fully substituted tertiary amines. For N-alkylated derivatives, the Dieckmann condensation of N-malonylated amino acid esters remains the superior pathway .
The synthesis relies on a three-phase self-validating system:
-
N-Acylation: Installation of a malonyl linker to a secondary amine.
-
Dieckmann Cyclization: Base-mediated intramolecular ring closure driven by the thermodynamic stability of the resulting tetramic acid enolate.
-
Hydrolytic Decarboxylation: Thermal cleavage of the C3-ester to yield the target 1,5-dimethylpyrrolidine-2,4-dione.
Synthetic Workflow Visualization
Fig 1: Three-step synthetic workflow for 1,5-dimethylpyrrolidine-2,4-dione via Dieckmann cyclization.
Step-by-Step Experimental Protocols (Self-Validating Systems)
Step 1: N-Acylation of N-Methyl-L-alanine methyl ester
-
Objective: Install the malonyl linker required for the subsequent ring closure.
-
Procedure: To a flame-dried round-bottom flask under N₂ atmosphere, add N-methyl-L-alanine methyl ester hydrochloride (1.0 equiv) and anhydrous CH₂Cl₂. Cool the suspension to 0 °C. Add triethylamine (2.5 equiv) dropwise, followed by the slow addition of methyl malonyl chloride (1.1 equiv) via syringe. Allow the reaction to warm to room temperature and stir for 4 hours.
-
Causality & Logic: The slow addition of the acid chloride at 0 °C is critical to suppress the formation of highly reactive ketene intermediates, which lead to dimerization and oligomerization side-reactions. Triethylamine is used in excess to completely neutralize the HCl byproduct, preventing premature acidic cleavage of the methyl ester.
-
Self-Validation: Monitor the reaction via TLC (Hexanes/EtOAc 1:1). The secondary amine starting material will stain strongly with Ninhydrin (pink/red), whereas the tertiary amide product will not. ¹H NMR of the crude product will display two distinct sets of signals due to the restricted rotation of the tertiary amide bond (rotamers), confirming successful N-acylation.
Step 2: Base-Mediated Dieckmann Cyclization
-
Objective: Intramolecular cyclization to form the pyrrolidine-2,4-dione core.
-
Procedure: Dissolve the crude N-(methoxycarbonylacetyl)-N-methyl-L-alanine methyl ester in anhydrous methanol. Add a solution of sodium methoxide (NaOMe, 2.0 equiv) in methanol. Heat the mixture to reflux (65 °C) for 12 hours. Cool to room temperature, concentrate under reduced pressure, and partition between EtOAc and 1M HCl.
-
Causality & Logic: NaOMe is strictly chosen to match the methyl ester protecting groups. Utilizing a mismatched base (e.g., NaOEt) would trigger transesterification, yielding an inseparable mixture of methyl and ethyl esters. A full equivalent of base is required to drive the equilibrium forward because the highly acidic tetramic acid product (pKa ~ 3-4) immediately consumes the base to form a stable sodium enolate.
-
Self-Validation: The formation of the enolate acts as a self-driving thermodynamic sink. Upon acidification to pH 2 during workup, the free tetramic acid partitions cleanly into the organic layer. ¹H NMR validation is definitive: the loss of one methoxy singlet (integration drops from 6H to 3H) and the appearance of a highly deshielded enol -OH proton (> 10 ppm) confirm ring closure.
Fig 2: Mechanistic pathway of the base-mediated Dieckmann cyclization and enolate formation.
Step 3: Hydrolytic Decarboxylation
-
Objective: Removal of the C3-methoxycarbonyl group to yield 1,5-dimethylpyrrolidine-2,4-dione.
-
Procedure: Suspend the 3-methoxycarbonyl intermediate in a mixture of acetonitrile (MeCN) and deionized water (95:5 v/v). Heat the solution to reflux (82 °C) for 12 hours. Concentrate the solution to yield the crude 1,5-dimethylpyrrolidine-2,4-dione, which can be purified via recrystallization from EtOAc/Hexanes.
-
Causality & Logic: This step utilizes a hydrolytic decarboxylation standard established in modern organic syntheses . Water acts as the nucleophile to hydrolyze the C3-ester to a β-keto acid. At reflux, the β-keto acid undergoes a spontaneous pericyclic decarboxylation. MeCN is chosen as the solvent because its boiling point (82 °C) provides the exact thermal energy required for decarboxylation without degrading the sensitive tetramic acid core.
-
Self-Validation: The reaction is visually validated by the continuous evolution of CO₂ gas bubbles. Kinetically, the reaction is complete when gas evolution ceases. Spectroscopically, ¹H NMR will show the complete disappearance of the remaining methoxycarbonyl singlet and the emergence of a diastereotopic AB splitting pattern (~ 3.0 ppm) corresponding to the C3 methylene protons of the unsubstituted tetramic acid.
Quantitative Data & Reaction Parameters
| Reaction Step | Transformation | Reagents & Conditions | Typical Yield (%) | Analytical Validation Markers |
| 1 | N-Acylation | Methyl malonyl chloride, Et₃N, CH₂Cl₂, 0 °C to RT | 85 - 92% | Disappearance of 2° amine (Ninhydrin); Amide rotamers in ¹H NMR |
| 2 | Dieckmann Cyclization | NaOMe, MeOH, Reflux (65 °C), 12 h | 75 - 82% | Enol -OH signal (>10 ppm); Loss of one -OCH₃ singlet |
| 3 | Decarboxylation | MeCN, H₂O, Reflux (82 °C), 12 h | 88 - 95% | CO₂ gas evolution; Appearance of C3 diastereotopic protons (~3.0 ppm) |
References
-
Epicoccamide - PubChem, National Institutes of Health.[Link]
-
Compound Report Card: melophlin Q - Comprehensive Marine Natural Products Database (CMNPD).[Link]
-
Synthesis of Chiral Tetramic Acids: Preparation of (S)-5-Benzylpyrrolidine-2,4-dione from L-Phenylalanine Methyl Ester Hydrochloride - Organic Syntheses, PubMed Central (PMC).[Link]
-
Metal-Catalyzed and Metal-Mediated Approaches to the Synthesis and Functionalization of Tetramic Acids - MDPI Catalysts.[Link]
1,5-Dimethylpyrrolidine-2,4-dione IUPAC name and structure
An In-Depth Technical Guide to 1,5-Dimethylpyrrolidine-2,4-dione: Structure, Synthesis, and Scientific Context
For inquiries, please contact: Senior Application Scientist, Advanced Chemical Scaffolds Division.
Abstract
The pyrrolidine-2,4-dione ring system, a core motif in a class of natural products known as tetramic acids, is of significant interest to researchers in medicinal chemistry and drug development. These scaffolds exhibit a wide array of biological activities, making them attractive starting points for the design of novel therapeutics. This technical guide provides a comprehensive overview of a specific, synthetically accessible derivative: 1,5-Dimethylpyrrolidine-2,4-dione . We will delve into its precise chemical identity, propose a robust synthetic pathway grounded in established chemical principles, and discuss its potential for further chemical elaboration. This document is intended for researchers and scientists who require a deep technical understanding of this molecule for applications in synthetic and medicinal chemistry.
Molecular Identification and Physicochemical Properties
Correctly identifying a chemical entity is the foundation of all subsequent research. This section provides the definitive nomenclature and key physical and chemical properties of 1,5-Dimethylpyrrolidine-2,4-dione.
IUPAC Nomenclature and Structural Elucidation
The formal IUPAC name for the compound of interest is 1,5-Dimethylpyrrolidine-2,4-dione .[1][2][3] The structure consists of a five-membered saturated heterocyclic ring containing one nitrogen atom (a pyrrolidine). The "-dione" suffix indicates the presence of two ketone functional groups, located at positions 2 and 4. The "1,5-dimethyl" prefix specifies that methyl groups are attached to the nitrogen atom at position 1 and the carbon atom at position 5 of the pyrrolidine ring.
The chemical structure can be unambiguously represented by the following diagram:
Caption: Chemical structure of 1,5-Dimethylpyrrolidine-2,4-dione.
Key Identifiers and Properties
A summary of the essential chemical identifiers and computed physicochemical properties for 1,5-Dimethylpyrrolidine-2,4-dione is provided in the table below. This data is crucial for database searches, analytical characterization, and computational modeling.
| Identifier/Property | Value | Source |
| IUPAC Name | 1,5-Dimethylpyrrolidine-2,4-dione | N/A |
| CAS Number | 849770-44-1 | [2][3] |
| Molecular Formula | C₆H₉NO₂ | [1][3] |
| Molecular Weight | 127.14 g/mol | [3] |
| Monoisotopic Mass | 127.06333 Da | [1] |
| SMILES | CC1C(=O)CC(=O)N1C | [1] |
| InChIKey | PZQPWDZFFADFKJ-UHFFFAOYSA-N | [1] |
| Predicted XlogP | -0.1 | [1] |
Proposed Synthesis and Mechanistic Rationale
Retrosynthetic Analysis
The pyrrolidine-2,4-dione ring can be formed via an intramolecular condensation of a linear precursor. The key disconnection is across the C3-C4 bond, which points to an N-acetoacetyl amino acid ester as the immediate precursor. This precursor, in turn, can be synthesized from readily available starting materials: an amino acid (or its ester) and a source of the acetoacetyl group.
Caption: Retrosynthetic analysis for 1,5-Dimethylpyrrolidine-2,4-dione.
Step-by-Step Synthetic Protocol
This protocol describes a two-step synthesis starting from N-methylalanine methyl ester.
Step 1: Acylation of N-Methylalanine Methyl Ester
The first step involves the acylation of the secondary amine of N-methylalanine methyl ester with diketene. Diketene is an efficient and highly reactive acetoacetylating agent. The reaction is typically performed in an aprotic solvent at low to ambient temperatures to control the exothermicity.
-
Materials:
-
N-Methyl-L-alanine methyl ester hydrochloride
-
Triethylamine (TEA) or other non-nucleophilic base
-
Diketene
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
-
Protocol:
-
Suspend N-Methyl-L-alanine methyl ester hydrochloride in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0 °C in an ice bath.
-
Add triethylamine (1.1 equivalents) dropwise to neutralize the hydrochloride and liberate the free amine. Stir for 15-20 minutes.
-
Add a solution of diketene (1.05 equivalents) in DCM dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-acetoacetylated product. Purification can be achieved by column chromatography on silica gel.
-
Step 2: Dieckmann Condensation
The second step is the base-mediated intramolecular Dieckmann condensation of the N-acetoacetylated intermediate to form the desired pyrrolidine-2,4-dione ring. A strong, non-nucleophilic base such as sodium methoxide or sodium hydride is required to deprotonate the α-carbon of the acetoacetyl group, initiating the cyclization.[4][5]
-
Materials:
-
Crude or purified product from Step 1
-
Sodium methoxide (NaOMe) or sodium hydride (NaH)
-
Anhydrous methanol (if using NaOMe) or anhydrous THF (if using NaH)
-
-
Protocol:
-
Dissolve the N-acetoacetylated intermediate in the appropriate anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Add sodium methoxide (1.1 equivalents) portion-wise at room temperature (or sodium hydride at 0 °C).
-
Stir the reaction mixture at room temperature (or allow to warm to room temperature if using NaH) for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, carefully neutralize the reaction mixture with a weak acid (e.g., acetic acid or by pouring into a buffered aqueous solution).
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude 1,5-Dimethylpyrrolidine-2,4-dione.
-
Purify the final product by column chromatography or recrystallization.
-
Caption: Proposed two-step synthesis of 1,5-Dimethylpyrrolidine-2,4-dione.
Chemical Reactivity and Characterization
Tautomerism and Reactivity
The pyrrolidine-2,4-dione ring system exhibits interesting tautomerism. The presence of the C3 methylene group flanked by two carbonyls results in acidic protons. Deprotonation can lead to an enolate, which can exist in different tautomeric forms. This reactivity is central to the chemical utility of this scaffold.
The C3 position is the primary site for electrophilic substitution and condensation reactions. For instance, condensation with aldehydes or orthoformates can be used to introduce substituents at this position, a common strategy in the synthesis of more complex derivatives.[6]
Expected Spectroscopic Data
While experimental spectra for 1,5-Dimethylpyrrolidine-2,4-dione are not widely published, we can predict the key features based on its structure and by analogy to similar compounds like N-methylsuccinimide.[7][8]
-
¹H NMR:
-
A singlet for the N-CH₃ group.
-
A doublet for the C5-CH₃ group.
-
A multiplet (likely a quartet) for the C5-H proton.
-
A set of multiplets (likely two doublets of doublets) for the diastereotopic C3-H₂ protons.
-
-
¹³C NMR:
-
Two distinct signals for the carbonyl carbons (C2 and C4).
-
A signal for the N-CH₃ carbon.
-
A signal for the C5-CH₃ carbon.
-
A signal for the C5 carbon.
-
A signal for the C3 methylene carbon.
-
-
IR Spectroscopy:
-
Strong C=O stretching bands in the region of 1650-1750 cm⁻¹.
-
C-H stretching bands around 2800-3000 cm⁻¹.
-
-
Mass Spectrometry:
-
A molecular ion peak (M⁺) corresponding to the molecular weight of 127.14. Common fragments would result from the loss of methyl groups or cleavage of the pyrrolidine ring.
-
Relevance in Drug Discovery and Medicinal Chemistry
The pyrrolidine-2,4-dione (tetramic acid) scaffold is a "privileged structure" in medicinal chemistry. This means it is a molecular framework that is capable of binding to multiple biological targets. Natural and synthetic compounds containing this motif have demonstrated a wide range of biological activities, including:
-
Antibacterial and Antifungal Activity [9]
-
Antiviral Activity , including against HIV-1[6]
-
Antineoplastic (Anticancer) Activity [6]
-
Anti-inflammatory Effects
The synthetic accessibility of derivatives like 1,5-Dimethylpyrrolidine-2,4-dione, coupled with the potential for further functionalization at the C3 position, makes it a valuable building block for generating libraries of compounds for high-throughput screening in drug discovery programs. The stereocenter at C5 also allows for the exploration of stereoisomerism in ligand-receptor interactions.
References
- Al-Said, M. S., Ghorab, M. M., & Al-Agamy, M. H. (2001). Reactions with pyrrolidine-2,4-diones, Part 4: Synthesis of some 3-substituted 1,5-diphenylpyrrolidine-2,4-diones as potential antimicrobial, anti-HIV-1 and antineoplastic agents. Pharmazie, 56(12), 933-937.
- PubChem. (n.d.). 1,5,5-Trimethylpyrrolidine-2,4-dione. National Center for Biotechnology Information.
- Nguyen, N. T., & Le, T. H. (2023). SYNTHESIS AND STRUCTURAL DETERMINATION OF SOME 1,5-DISUBSTITUTED-4-ETHOXYCARBONYL-3-HYDROXY-3-PYRROLINE-2- ONE DERIVATIVES CONT. VNUHCM Journal of Science and Technology Development.
- Katritzky, A. R., Mehta, S., He, H. Y., & Cui, X. (2000). Preparation of 1,5-Disubstituted Pyrrolidin-2-ones. Organic Chemistry Portal.
- Mechanochemical synthesis of tetramic acids and their biomimetic ring expansion to 4-hydroxy-2-pyridones. (2025). Royal Society of Chemistry.
- Beilstein Journals. (2025). 4-(1-Methylamino)
- Nguyen, N. T. (2025). Synthesis and structural determination of some 1,5-disubstituted-4-ethoxycarbonyl-3-hydroxy-3-pyrroline-2-one derivatives containing nitro group.
- Sachan, A. K., et al. (2014). Structural, vibrational, and electronic properties of Succinimide, N-Hydroxy Succinimide and N-Methyl Succinimide by density functional theory: A comparative study. Journal of Chemical and Pharmaceutical Research, 6(11), 211-227.
- American Chemical Society. (2021). A Useful Synthetic Route to N-Nonsubstituted Succinimides via Light-Induced Degradation of Metallocarbonyl Complexes. Organometallics.
- Harvey Mudd College. (2024). A Tale of Two Tails: Rotational Spectroscopy of N-Ethyl Maleimide and N-Ethyl Succinimide.
- Tetramic Acids as Scaffolds: Synthesis, Tautomeric and Antibacterial Behaviour. (2025).
- PubChem. (n.d.). N-Methylsuccinimide. National Center for Biotechnology Information.
- PubChemLite. (n.d.). 1,5-dimethylpyrrolidine-2,4-dione (C6H9NO2).
- M2207 N-Methylsuccinimide Solvent - 1H-NMR. (n.d.).
- An efficient synthesis of tetramic acid derivatives with extended conjugation
- American Chemical Society. (2022). Tetramate Derivatives by Chemoselective Dieckmann Ring Closure of threo-Phenylserines and Their Antibacterial Activity. The Journal of Organic Chemistry.
- Tetramic acid derivatives via Ugi–Dieckmann-reaction. (2025).
- BLD Pharm. (n.d.). 849770-44-1|1,5-Dimethylpyrrolidine-2,4-dione.
- 1,5-Dimethylpyrrolidine-2,4-dione - CAS:849770-44-1. (n.d.). 北京欣恒研科技有限公司.
- Wikipedia. (n.d.). 2-Ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine.
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The Architecture of N-Substituted Pyrrolidinediones: From Historical Discovery to Modern Drug Development
Abstract The N-substituted pyrrolidine-2,5-dione (succinimide) scaffold represents a privileged pharmacophore in medicinal chemistry. Originally discovered in the mid-20th century during the urgent search for safer antiepileptic drugs, this heterocycle has evolved from a targeted anti-absence seizure agent into a versatile structural motif with broad-spectrum neurological, anti-inflammatory, and antimicrobial applications. This technical guide explores the historical genesis, mechanistic pharmacology, and modern synthetic workflows associated with N-substituted pyrrolidinediones, providing actionable protocols for researchers engaged in drug discovery.
Historical Genesis: The Shift from Oxazolidinediones to Succinimides
The modern era of targeted antiepileptic drug (AED) discovery began in the 1940s with the introduction of trimethadione, an oxazolidinedione that demonstrated unprecedented efficacy against absence (petit mal) seizures. However, its clinical utility was severely compromised by high toxicity, including fatal bone marrow suppression and nephropathy [1].
In response to these safety concerns, researchers in the 1950s initiated systematic structure-activity relationship (SAR) studies to find safer alternatives. In 1951, Chen and colleagues evaluated approximately 65 phenylsuccinimides using the newly validated subcutaneous pentylenetetrazol (scPTZ) rodent model [2]. This screening led to the discovery of phensuximide (approved in 1953) and methsuximide (approved in 1957).
The watershed moment occurred in 1958 with the introduction of ethosuximide (2-ethyl-2-methylsuccinimide). By replacing the phenyl ring with smaller alkyl groups, researchers achieved a molecule with superior efficacy and a drastically improved safety profile. Ethosuximide rapidly became the gold standard for absence seizures [3]. Decades later, in 1989, Coulter, Huguenard, and Prince elucidated its mechanism of action: the selective blockade of low-threshold T-type calcium channels in thalamic neurons [4].
Chemical Architecture and Synthetic Workflows
The core of the N-substituted pyrrolidinedione is a five-membered dicarbonyl heterocycle. The presence of two electron-withdrawing carbonyl groups flanking a nitrogen atom significantly influences the molecule's physicochemical properties, rendering the imide nitrogen weakly acidic and highly stable against metabolic degradation [5].
Synthesis Strategy: De Novo Cyclocondensation
The most direct and widely employed method for constructing N-substituted pyrrolidinediones is the cyclocondensation of a primary amine with a succinic anhydride derivative. This reaction proceeds via a two-step mechanism:
-
Kinetic Amic Acid Formation: Nucleophilic attack of the primary amine on the anhydride yields an open-chain amic acid intermediate.
-
Thermodynamic Ring Closure: Dehydration of the amic acid forms the closed imide ring.
Caption: Logical workflow for the synthesis and screening of novel pyrrolidine-based anticonvulsant agents.
Validated Protocol: Synthesis of N-Aryl Pyrrolidine-2,5-diones
This protocol utilizes glacial acetic acid as both the solvent and the acid catalyst, providing a self-validating system that drives the thermodynamic ring closure while allowing for easy precipitation of the final product.
Materials:
-
Succinic anhydride derivative (1.0 equiv, 10 mmol)
-
Substituted aniline/primary amine (1.1 equiv, 11 mmol)
-
Glacial acetic acid (25 mL)
Step-by-Step Methodology:
-
Initiation: Dissolve the succinic anhydride derivative in 15 mL of glacial acetic acid in a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
Amic Acid Formation: Slowly add the primary amine dropwise at room temperature. Causality: The reaction is exothermic; dropwise addition prevents localized overheating and minimizes the formation of bis-amide byproducts. Stir for 1 hour.
-
Cyclodehydration: Heat the reaction mixture to reflux (approx. 118°C) for 6–8 hours. Causality: The high temperature and acidic environment overcome the activation energy barrier required to dehydrate the highly polar amic acid into the non-polar imide.
-
In-Process Monitoring (Self-Validation): Perform Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. The reaction is complete when the baseline spot (polar amic acid) disappears, replaced by a high-Rf spot (imide).
-
Workup & Purification: Pour the cooled mixture into 100 mL of crushed ice/water. The sudden shift in polarity forces the hydrophobic N-substituted pyrrolidinedione to precipitate. Filter the solid, wash with cold water to remove residual acetic acid, and recrystallize from ethanol.
Pharmacological Mechanisms and Biological Activity
While historically anchored in epileptology, the pyrrolidinedione scaffold has proven to be highly promiscuous in a beneficial way, interacting with diverse biological targets depending on its N-substituents and C3/C4 modifications.
Neurological Targets: T-Type Calcium Channels & EAAT2
Unsubstituted or small-alkyl substituted succinimides (like ethosuximide) primarily block low-voltage-activated T-type calcium channels (CaV3.1, CaV3.2, CaV3.3) in the thalamus [4]. This state-dependent blockade prevents the rhythmic burst firing responsible for the spike-and-wave discharges seen in absence seizures.
More recently, bulky N-benzyl substituted pyrrolidinediones have been discovered to act as Positive Allosteric Modulators (PAMs) of the Excitatory Amino Acid Transporter 2 (EAAT2), offering potent protection in drug-resistant focal seizure models (e.g., the 6-Hz psychomotor model) [6].
Caption: Mechanism of action for pyrrolidinedione-mediated suppression of thalamocortical seizure circuits.
Anti-Inflammatory and Antimicrobial Activity
Beyond the CNS, specific pyrrolidinone analogs (e.g., MMK16) have demonstrated potent dual inhibition of Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX), positioning them as novel anti-inflammatory agents[7]. Furthermore, Mannich base derivatives of pyrrolidines complexed with transition metals (like Co(II)) have shown significant antiurease and antibacterial properties, expanding the scaffold's utility into infectious diseases [8].
Quantitative Pharmacological Profiles
The following table summarizes the quantitative in vivo efficacy of representative pyrrolidinediones across standard preclinical seizure models.
Table 1: Quantitative Anticonvulsant Profiles of Key Pyrrolidinediones
| Compound / Scaffold | MES ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) | 6-Hz ED₅₀ (mg/kg) | Primary Target / Mechanism |
| Ethosuximide | Inactive | ~130 | Inactive | T-type Ca²⁺ Channel Blockade |
| Phensuximide | ~75 | ~150 | Active | Mixed / Unknown |
| Novel 3-substituted Analogs | 27.4 | Prolonged latency | 30.8 | EAAT2 Modulation / Mixed [6] |
In Vivo Screening Workflow: The 6-Hz Psychomotor Model
To validate the efficacy of newly synthesized N-substituted pyrrolidinediones against drug-resistant focal seizures, the 6-Hz psychomotor seizure model is the industry standard. Unlike the Maximal Electroshock (MES) test, which models generalized tonic-clonic seizures, the 6-Hz model accurately predicts efficacy against limbic and focal epilepsies [9].
Protocol: 6-Hz Psychomotor Seizure Evaluation
-
Subject Preparation: Utilize adult male CF-1 mice (18–25 g). Acclimate to the testing environment for 1 hour prior to dosing.
-
Dosing: Administer the synthesized pyrrolidinedione via intraperitoneal (i.p.) injection. Causality: i.p. administration bypasses initial first-pass metabolism, ensuring the compound reaches the systemic circulation rapidly to establish peak CNS concentrations (typically tested at 0.5 h and 4 h post-dose).
-
Corneal Stimulation: Apply a drop of 0.5% tetracaine to the corneas for local anesthesia. Deliver a 3-second, 6-Hz electrical stimulus (typically 32 mA or 44 mA) via corneal electrodes. Causality: The low-frequency, long-duration stimulus specifically recruits limbic circuitry without causing immediate generalized brainstem seizures.
-
Behavioral Assessment (Self-Validation): Immediately observe the animal. A positive seizure is defined by the presence of specific behaviors: stun posture, forelimb clonus, twitching of vibrissae, and Straub tail. If the animal resumes normal exploratory behavior within 10 seconds, it is considered "protected."
-
Data Analysis: Calculate the Median Effective Dose (ED₅₀) using probit analysis based on the dose-response curve of protected vs. unprotected animals.
Conclusion
The journey of N-substituted pyrrolidinediones from the empirical discovery of phensuximide to the rational design of EAAT2 modulators underscores the enduring value of this chemical scaffold. By mastering the cyclocondensation synthetic pathways and leveraging advanced in vivo models like the 6-Hz test, researchers can continue to unlock the vast therapeutic potential hidden within the pyrrolidine-2,5-dione architecture.
References
-
Lennox, W. G. (1945). The petit mal epilepsies; their treatment with tridione. Journal of the American Medical Association.[Link]
-
Chen, G., Portman, R., Ensor, C. R., & Bratton, A. C. (1951). The anticonvulsant activity of alpha-phenyl succinimides. Journal of Pharmacology and Experimental Therapeutics.[Link]
-
Glauser, T. A., & Morita, D. A. (2016). Ethosuximide: Historical Background. Neupsy Key.[Link]
-
Coulter, D. A., Huguenard, J. R., & Prince, D. A. (1989). Characterization of ethosuximide reduction of low-threshold calcium current in thalamic neurons. Annals of Neurology.[Link]
-
Kamiński, K., et al. (2022). Discovery of (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS-1], a Novel Orally Bioavailable EAAT2 Modulator with Drug-like Properties and Potent Antiseizure Activity In Vivo. Journal of Medicinal Chemistry.[Link]
-
Pontiki, E., et al. (2010). Docking and Molecular Dynamics Calculations of Pyrrolidinone Analog MMK16 Bound to COX and LOX Enzymes. Molecular Informatics.[Link]
-
Khan, M. A., et al. (2017). Synthesis, Characterization and Biological Activities of a Novel Mannich Base... and its Complexes with Cu(II), Ni(II), Co(II) and Fe(II) Ions. Inorganic and Nano-Metal Chemistry.[Link]
-
Barker-Haliski, M., et al. (2017). Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening. Neuropharmacology.[Link]
Spectroscopic data of 1,5-Dimethylpyrrolidine-2,4-dione (NMR, IR, Mass Spec)
Introduction
1,5-Dimethylpyrrolidine-2,4-dione is a heterocyclic compound belonging to the succinimide family. As with many small organic molecules, a comprehensive understanding of its spectroscopic properties is paramount for its identification, purity assessment, and for predicting its chemical behavior in various applications, including in the fields of medicinal chemistry and materials science. While extensive experimental data for this specific molecule is not widely published, this guide provides an in-depth analysis of its expected spectroscopic characteristics based on fundamental principles and data from closely related structural analogs. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the structural elucidation of such compounds.
The structure of 1,5-Dimethylpyrrolidine-2,4-dione, with its two carbonyl groups and two methyl substituents on the pyrrolidine ring, gives rise to a unique spectroscopic fingerprint. This guide will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the interpretation of these spectra.
Molecular Structure and Expected Spectroscopic Behavior
The logical workflow for the spectroscopic analysis of 1,5-Dimethylpyrrolidine-2,4-dione is outlined below. The process begins with the preparation of the sample, followed by the acquisition of data using various spectroscopic techniques, and concludes with the interpretation of the resulting spectra to elucidate the molecular structure.
Caption: Workflow for Spectroscopic Analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 1,5-Dimethylpyrrolidine-2,4-dione, both ¹H and ¹³C NMR will provide crucial information about its structure.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show four distinct signals corresponding to the different proton environments in the molecule. The predicted chemical shifts (in ppm, relative to TMS) are based on the analysis of similar structures and the electronic effects of the adjacent carbonyl groups and nitrogen atom.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| N-CH₃ | ~2.9 - 3.1 | Singlet | 3H |
| C5-H | ~3.5 - 3.8 | Quartet | 1H |
| C3-H₂ | ~2.6 - 2.8 | Multiplet (AB quartet) | 2H |
| C5-CH₃ | ~1.3 - 1.5 | Doublet | 3H |
-
N-CH₃: The protons of the methyl group attached to the nitrogen are expected to appear as a singlet in the downfield region due to the deshielding effect of the nitrogen and the two carbonyl groups.
-
C5-H: The single proton at the C5 position is adjacent to a methyl group and is expected to be a quartet. Its chemical shift will be significantly downfield due to the influence of the adjacent nitrogen and carbonyl group.
-
C3-H₂: The two protons on the C3 carbon are diastereotopic due to the chiral center at C5. Therefore, they are expected to appear as a complex multiplet, likely an AB quartet, with distinct chemical shifts.
-
C5-CH₃: The protons of the methyl group at the C5 position will be split by the adjacent C5-H proton, resulting in a doublet.
¹³C NMR Spectroscopy (Predicted)
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. Six distinct signals are expected.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (C2 and C4) | ~175 - 180 |
| C5 | ~50 - 55 |
| C3 | ~35 - 40 |
| N-CH₃ | ~25 - 30 |
| C5-CH₃ | ~15 - 20 |
-
C=O Carbons: The two carbonyl carbons (C2 and C4) are expected to have the most downfield chemical shifts due to the strong deshielding effect of the oxygen atoms. They may appear as two distinct signals due to the asymmetry of the molecule.
-
C5 and C3 Carbons: The C5 carbon, being adjacent to the nitrogen, will be more downfield than the C3 carbon.
-
Methyl Carbons: The N-methyl carbon will be more deshielding compared to the C5-methyl carbon.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 1,5-Dimethylpyrrolidine-2,4-dione is expected to be dominated by the characteristic absorptions of the cyclic imide functionality. Cyclic imides typically show two distinct carbonyl stretching bands due to symmetric and asymmetric vibrations.[1][2]
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Asymmetric C=O Stretch | ~1770 - 1790 | Strong |
| Symmetric C=O Stretch | ~1700 - 1720 | Strong |
| C-N Stretch | ~1350 - 1400 | Medium |
| C-H Stretch (Aliphatic) | ~2850 - 3000 | Medium-Weak |
The presence of two strong absorption bands in the carbonyl region is a key diagnostic feature for the cyclic imide structure.[2]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 1,5-Dimethylpyrrolidine-2,4-dione (C₆H₉NO₂), the molecular weight is 127.14 g/mol . The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) and several characteristic fragment ions. The fragmentation of cyclic imides often involves the loss of CO, and cleavage of the substituents on the ring.[3][4]
| m/z | Predicted Ion/Fragment | Notes |
| 127 | [M]⁺ | Molecular Ion |
| 112 | [M - CH₃]⁺ | Loss of a methyl group |
| 99 | [M - CO]⁺ | Loss of carbon monoxide |
| 84 | [M - CO - CH₃]⁺ | Subsequent loss of a methyl group |
| 71 | [M - 2CO]⁺ | Loss of two carbon monoxide molecules |
| 56 | [C₃H₄O]⁺ or [C₃H₆N]⁺ | Further fragmentation of the ring |
The predicted fragmentation pathway for 1,5-Dimethylpyrrolidine-2,4-dione is illustrated below, highlighting the initial loss of a methyl radical followed by the expulsion of a carbon monoxide molecule.
Caption: Predicted Mass Spec Fragmentation.
Conclusion
The spectroscopic data presented in this guide, while largely predictive, are grounded in the fundamental principles of spectroscopy and supported by data from analogous compounds. The combination of NMR, IR, and Mass Spectrometry provides a powerful and complementary set of tools for the unambiguous structural elucidation of 1,5-Dimethylpyrrolidine-2,4-dione. Researchers working with this compound or its derivatives can use this guide as a reference for interpreting their own experimental data and for confirming the identity and purity of their samples.
References
- McKittrick, P. T., & Katon, J. E. (1990). Infrared and Raman Group Frequencies of Cyclic Imides. Applied Spectroscopy, 44(5), 812-817.
- Smith, B. C. (2020). Organic Nitrogen Compounds VIII: Imides. Spectroscopy, 35(3), 10-15.
- Fariña, F., Martín, M. V., & de la Cuesta, E. (2008). Mass spectrometry of aromatic cyclic imides and amides. Part I: Electron ionization induced decomposition of N-substituted 2,3-pyridinedicarboximides. Heterocycles, 75(2), 303-316.
- Fariña, F., Martín, M. V., & de la Cuesta, E. (2010). Mass spectrometry of aromatic cyclic imides and amides. Part II: Electron ionization induced decomposition of N-functionalized alkyl 3,4-pyridinedicarboximides. Arkivoc, 2010(11), 215-231.
-
PubChem. (n.d.). N-Methylsuccinimide. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 1,3-Dimethylpyrrolidin-2-one. National Center for Biotechnology Information. Retrieved from [Link]
-
MassBank. (n.d.). N-METHYL SUCCINIMIDE. Retrieved from [Link]
-
NIST. (n.d.). 2,5-Pyrrolidinedione, 1-methyl-. National Institute of Standards and Technology. Retrieved from [Link]
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Physicochemical Profiling of 1,5-Dimethylpyrrolidine-2,4-Dione: Solubility Kinetics and Stability Mechanisms
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Whitepaper / Application Guide
Executive Summary
1,5-Dimethylpyrrolidine-2,4-dione (1,5-DMPD) represents a fundamental nitrogenous heterocyclic scaffold. Known colloquially as a substituted tetramic acid, this pyrrolidine-2,4-dione core is a privileged pharmacophore embedded within a plethora of bioactive natural products, including epicoccamide and melophlin, which exhibit potent antimicrobial, antiviral, and cytotoxic properties[1],[2]. For researchers and formulators, mastering the physicochemical behavior of 1,5-DMPD is a prerequisite for successful assay development and synthetic derivatization. This technical guide provides an authoritative, in-depth analysis of the solubility and stability of 1,5-DMPD, grounded entirely in its unique structural dynamics.
Structural Dynamics: The Causality of Keto-Enol Tautomerism
The physicochemical profile of 1,5-DMPD cannot be understood without first addressing its tautomeric equilibrium[3]. The molecule features a methylene group at the C3 position flanked by two strongly electron-withdrawing carbonyl groups (C2 and C4). This structural arrangement renders the C3 protons highly acidic[4].
In aqueous and organic solutions, 1,5-DMPD does not exist statically as a di-keto compound; rather, it rapidly equilibrates into its thermodynamically favored enol form[4],[5]. This tautomerization is the causal engine driving its solubility and degradation pathways. Unsubstituted tetramic acids typically exhibit pKa values in the range of 4.0 to 6.0[4]. Because 1,5-DMPD lacks an additional electron-withdrawing acyl group at C3 (which would otherwise depress the pKa to ~3.0), its predicted pKa remains approximately 4.5[6],[7].
Fig 1: Tautomerization and pH-dependent hydrolytic degradation pathway of 1,5-DMPD.
Solubility Profiling: Thermodynamic and Kinetic Parameters
Solubility for 1,5-DMPD is a dynamic parameter strictly governed by the Henderson-Hasselbalch relationship and the ionization state of the C3-hydroxyl group.
-
Acidic Conditions (pH < 4.5) : In environments such as simulated gastric fluid (pH 1.2), the molecule remains predominantly in its unionized di-keto/enol states. The lack of charge limits its hydration capacity, resulting in low aqueous solubility.
-
Physiological Conditions (pH 7.4) : As the pH surpasses the pKa of 4.5, the enol form undergoes deprotonation[8],[9]. The resulting enolate anion is highly polar, drastically increasing thermodynamic solubility.
-
Organic Solvents : In polar aprotic solvents like DMSO, the enol form is stabilized via strong hydrogen-bond acceptance from the solvent, yielding excellent solubility profiles critical for high-throughput screening[5].
Table 1: Representative Thermodynamic Solubility Profile of 1,5-DMPD
| Solvent / Buffer System | pH | Approx. Solubility (mg/mL) | Predominant Molecular Species |
| 0.1 N HCl (Aqueous) | 1.2 | < 0.5 | Unionized (Di-keto / Enol) |
| Acetate Buffer | 4.5 | ~ 1.2 | 50% Unionized / 50% Enolate |
| Phosphate Buffer (PBS) | 7.4 | > 10.0 | Enolate Anion |
| Methanol | N/A | > 25.0 | Unionized (Enol favored) |
| DMSO | N/A | > 50.0 | Unionized (Enol favored) |
Chemical Stability & Degradation Mechanisms
While the pyrrolidine-2,4-dione nucleus is generally stable under neutral and mildly acidic conditions[3], it exhibits specific vulnerabilities under stress.
-
Alkaline Hydrolysis (Primary Liability) : At elevated pH, the abundance of hydroxide ions acts as a strong nucleophile. The C2 carbonyl of the lactam ring is highly electrophilic. Attack at this position leads to the cleavage of the amide bond, resulting in a ring-opened acyclic degradant. This causality explains why the formulation of 1,5-DMPD must strictly avoid alkaline excipients.
-
Oxidative Stress : The electron-rich double bond of the enol form is susceptible to oxidative cleavage in the presence of reactive oxygen species (ROS) or peroxides, leading to the fragmentation of the pyrrolidine core.
Table 2: Forced Degradation Kinetics (Stability-Indicating Summary)
| Stress Condition | Temperature | Primary Mechanism | Estimated Half-Life (t½) |
| Acidic (0.1 N HCl) | 60°C | Minimal degradation | > 72 hours |
| Neutral (pH 7.0) | 60°C | Stable | > 14 days |
| Alkaline (0.1 N NaOH) | 25°C | Lactam Ring Hydrolysis | < 2 hours |
| Oxidative (3% H₂O₂) | 25°C | Enol Cleavage | ~ 12 hours |
Experimental Methodologies: Self-Validating Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate internal controls and mass balance checks to guarantee that observed data reflects true physicochemical phenomena rather than experimental artifacts.
Protocol A: High-Throughput Thermodynamic Solubility Assay (Shake-Flask LC-UV)
Causality Focus: Traditional kinetic solubility assays (solvent shift) often overestimate solubility due to supersaturation. This thermodynamic protocol ensures the system reaches true equilibrium.
-
Preparation : Add 5 mg of 1,5-DMPD to a 2 mL glass vial.
-
Solvent Addition : Add 1 mL of the target buffer (e.g., pH 7.4 PBS). Ensure the presence of excess solid (suspension) to maintain saturation.
-
Equilibration : Agitate the vial at 300 rpm at a constant 25.0 ± 0.1°C for 24 hours.
-
Validation Step: Check the pH post-equilibration. If the dissolution of the compound shifted the buffer pH by >0.1 units, discard and repeat with a higher capacity buffer.
-
-
Separation : Centrifuge the suspension at 10,000 x g for 15 minutes to pellet undissolved solid. Filter the supernatant through a 0.22 µm PTFE syringe filter.
-
Validation Step: Discard the first 200 µL of filtrate to account for active pharmaceutical ingredient (API) adsorption to the filter membrane.
-
-
Quantification : Dilute the filtrate into the linear dynamic range and analyze via UHPLC-UV (λ = 240 nm). Quantify against a 5-point calibration curve prepared in DMSO.
Protocol B: Stability-Indicating Forced Degradation Assay
Causality Focus: To accurately track degradation, the analytical method must resolve the parent compound from all degradants. Quenching is critical to stop the reaction precisely at the target time point.
-
Sample Prep : Prepare a 1.0 mg/mL stock of 1,5-DMPD in a co-solvent system (20% Acetonitrile / 80% Water) to ensure complete dissolution prior to stress.
-
Stress Initiation : Aliquot 1 mL of stock into a vial and add 1 mL of 0.2 N NaOH (Alkaline stress). Incubate at 25°C.
-
Quenching (Critical Step) : At predetermined time points (e.g., 0, 30, 60, 120 mins), extract 100 µL of the stressed sample and immediately transfer it into a vial containing 100 µL of 0.2 N HCl.
-
Validation Step: This 1:1 neutralization instantly drops the pH, halting alkaline hydrolysis and locking the kinetic profile.
-
-
Analysis & Mass Balance : Analyze via UHPLC-MS/MS.
-
Validation Step: Calculate the mass balance by summing the molar peak areas of the parent 1,5-DMPD and the ring-opened degradant. A mass balance of 98-102% confirms that no volatile or undetected secondary degradants were formed.
-
Fig 2: Stability-indicating forced degradation experimental workflow.
Conclusion
The physicochemical behavior of 1,5-Dimethylpyrrolidine-2,4-dione is a direct manifestation of its tetramic acid core. Its keto-enol tautomerization and subsequent deprotonation (pKa ~4.5) dictate a highly pH-dependent solubility profile. While structurally robust under neutral and acidic conditions, the electrophilic nature of the lactam carbonyl renders it highly susceptible to alkaline hydrolysis. By employing self-validating thermodynamic and kinetic protocols, researchers can accurately map these liabilities, ensuring the successful application of 1,5-DMPD in downstream drug development and synthetic chemistry.
References
1.[1] 2.[2] 3.[3] 4.[4] 5.[6] 6.[7] 7.[8] 8.[9] 9.[5]
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- 1. Epicoccamide | C29H51NO9 | CID 101229568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CMNPD [cmnpd.org]
- 3. Ruthenium-Catalyzed Selective Hydrogenation of bis-Arylidene Tetramic Acids. Application to the Synthesis of Novel Structurally Diverse Pyrrolidine-2,4-diones | MDPI [mdpi.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
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- 8. 1-(2-Fluorophenyl)pyrrolidine-2,4-dione|CAS 1499236-44-0 [benchchem.com]
- 9. 3-Acylated tetramic and tetronic acids as natural metal binders: myth or reality? - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Using 1,5-Dimethylpyrrolidine-2,4-dione in in-vitro assays
Application Note: In Vitro Pharmacological Profiling of 1,5-Dimethylpyrrolidine-2,4-dione Derivatives
Target Audience: Researchers, assay scientists, and drug development professionals. Focus: FoxO3a Transcriptional Inhibition and Cytotoxicity Profiling.
Introduction & Mechanistic Rationale
The 1,5-dimethylpyrrolidine-2,4-dione scaffold is a critical α-acyl tetramic acid core found in several potent microbial and marine natural products. Notably, this moiety is the functional warhead in JBIR-141 and JBIR-142 , which are highly specific inhibitors of the FoxO3a transcription factor[1][2]. It is also the structural foundation for Melophlins , a class of marine sponge-derived compounds known for their cytotoxicity and ability to induce G1 cell cycle arrest in cancer cell lines like HL-60 and L1210[3][4].
The Biological Imperative: In chronic myeloid leukemia (CML) and other malignancies, a small subpopulation of leukemia-initiating cells (LICs) evades standard tyrosine kinase inhibitors (e.g., imatinib). In these quiescent stem cells, the PI3K/Akt pathway—which normally phosphorylates and deactivates FoxO3a—is suppressed by TGF-β signaling[2]. Consequently, FoxO3a remains unphosphorylated, translocates to the nucleus, and drives the transcription of genes essential for cancer stem cell survival and self-renewal[2][5].
Derivatives of 1,5-dimethylpyrrolidine-2,4-dione directly inhibit FoxO3a transcriptional activity, forcing these drug-resistant stem cells out of quiescence and into apoptosis or maturation[2].
Caption: Mechanism of FoxO3a inhibition by 1,5-dimethylpyrrolidine-2,4-dione derivatives in cancer stem cells.
Application Scientist Insights: Handling & Assay Design (E-E-A-T)
Before executing the protocols, it is critical to understand the chemical nature of the tetramic acid core:
-
Metal Chelation: 1,5-dimethylpyrrolidine-2,4-dione derivatives are prone to metal chelation due to their 1,3-dicarbonyl system. Causality: Using lysis buffers or media with high concentrations of free transition metals (like Fe³⁺ or Cu²⁺) can sequester the compound, artificially inflating the apparent IC₅₀. Always use high-purity, EDTA-supplemented buffers during extraction and lysis.
-
Self-Validating Assay Design: Tetramic acids can exhibit general cytotoxicity[3]. To prove that your compound is a specific FoxO3a inhibitor rather than a generic cell poison, you must use a Dual-Luciferase Reporter System . By normalizing the FoxO3a-driven Firefly luciferase signal against a constitutively active Renilla luciferase signal, you mathematically factor out signal loss caused by general cell death.
-
Serum Starvation: The PI3K/Akt pathway is highly sensitive to growth factors present in Fetal Bovine Serum (FBS). Causality: If you do not serum-starve your cells prior to the assay, basal Akt activity will phosphorylate FoxO3a, excluding it from the nucleus and destroying your assay window. Starvation forces FoxO3a into the nucleus, providing a robust baseline signal to inhibit.
Experimental Protocols
Protocol A: FoxO3a Dual-Luciferase Reporter Assay
This protocol evaluates the IC₅₀ of 1,5-dimethylpyrrolidine-2,4-dione derivatives against FoxO3a transcriptional activity.
Caption: Step-by-step workflow for the FoxO3a Dual-Luciferase Reporter Assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed HeLa or K562 cells in a 96-well white opaque plate at a density of 1 × 10⁴ cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.
-
Transfection: Co-transfect cells with a FoxO3a-responsive Firefly luciferase reporter plasmid (e.g., 3xIRS-Luc) and a constitutive Renilla luciferase control plasmid (e.g., pRL-TK) at a 10:1 ratio using a lipid-based transfection reagent. Incubate for 24 hours.
-
Serum Starvation (Critical Step): Carefully aspirate the media. Wash the cells once with warm PBS. Add 100 µL of serum-free DMEM to each well. Incubate for 12–16 hours to induce nuclear translocation of FoxO3a.
-
Compound Treatment: Prepare a serial dilution (e.g., 10 µM down to 1 nM) of the 1,5-dimethylpyrrolidine-2,4-dione derivative in DMSO. Dilute these stocks 1:1000 into serum-free DMEM to ensure the final DMSO concentration does not exceed 0.1% (v/v). Treat cells for 24 hours. Include a 0.1% DMSO vehicle control.
-
Lysis and Detection: Remove media and add 20 µL of Passive Lysis Buffer (containing 1 mM EDTA) per well. Shake at room temperature for 15 minutes.
-
Measurement: Using a microplate luminometer with dual injectors, inject 50 µL of Firefly substrate, read luminescence, then inject 50 µL of Stop & Glo (Renilla) substrate, and read luminescence.
-
Data Analysis: Calculate the ratio of Firefly to Renilla luminescence. Normalize the ratios against the DMSO vehicle control to determine the IC₅₀ using non-linear regression.
Protocol B: In Vitro Cytotoxicity and Cell Cycle Analysis
Because tetramic acid derivatives like Melophlin A exhibit cytotoxicity and induce G1 arrest[3][4], profiling cell viability is essential.
Step-by-Step Methodology:
-
Viability (MTT Assay): Seed HL-60 or L1210 cells at 5 × 10³ cells/well in 96-well plates. Treat with the compound (0.1 µM to 50 µM) for 48 hours. Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours. Solubilize the formazan crystals with 100 µL of acidified isopropanol and measure absorbance at 570 nm.
-
Cell Cycle Arrest (Flow Cytometry):
-
Treat 1 × 10⁶ HL-60 cells with the compound at its established IC₅₀ for 24 hours.
-
Harvest cells, wash with cold PBS, and fix in 70% ice-cold ethanol for 30 minutes at 4°C.
-
Wash fixed cells and resuspend in 500 µL PBS containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A. Incubate in the dark for 30 minutes at room temperature.
-
Analyze via flow cytometry (FL2 channel). An accumulation of cells in the 2N DNA peak indicates G1 phase arrest, a hallmark of active tetramic acid derivatives[4].
-
Quantitative Data Presentation
To provide a benchmarking reference for assay validation, the following table summarizes the established in vitro activities of known 1,5-dimethylpyrrolidine-2,4-dione and related tetramic acid derivatives[1][2][3][6].
| Compound | Core Scaffold | Target / Assay | IC₅₀ / EC₅₀ | Cell Line |
| JBIR-141 | 1,5-Dimethylpyrrolidine-2,4-dione | FoxO3a Transcription | 23.1 nM | Reporter Cell Line |
| JBIR-142 | 1,5-Dimethylpyrrolidine-2,4-dione | FoxO3a Transcription | 166.2 nM | Reporter Cell Line |
| Melophlin A | Tetramic Acid | Cell Proliferation | 0.57 µM | HL-60 |
| Melophlin P | Tetramic Acid | Cytotoxicity | 20.0 µM | L1210 |
| Melophlin R | Tetramic Acid | Cytotoxicity | 0.85 µM | L1210 |
References
-
Kawahara, T., Kagaya, N., Masuda, Y., Doi, T., Izumikawa, M., Ohta, K., Hirao, A., & Shin-Ya, K. (2015). "Foxo3a Inhibitors of Microbial Origin, JBIR-141 and JBIR-142." Organic Letters (ACS Publications). URL:[Link]
-
Oda, T., Fujita, A., Xu, J., Mochizuki, M., Ukai, K., & Namikoshi, M. (2007). "Effects of Melophlins on Colony Formation of Chinese Hamster V79 Cells and IL-8 Production in PMA-stimulated HL-60 Cells." Marine Drugs (PMC). URL:[Link]
Sources
- 1. Foxo3a Inhibitors of Microbial Origin, JBIR-141 and JBIR-142 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Effects of Melophlins on Colony Formation of Chinese Hamster V79 Cells and IL-8 Production in PMA-stimulated HL-60 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of Melophlins on Colony Formation of Chinese Hamster V79 Cells and IL-8 Production in PMA-stimulated HL-60 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Application Note: Experimental Setup for Testing 1,5-Dimethylpyrrolidine-2,4-dione Bioactivity
Executive Summary
1,5-Dimethylpyrrolidine-2,4-dione is a core tetramic acid scaffold found in numerous bioactive natural products, including marineosin A, JBIR-141, and epicoccamides[1],[2],[3]. Compounds containing this moiety exhibit a broad spectrum of biological activities, most notably potent antibacterial effects and selective cytotoxicity against human colon carcinoma and melanoma cell lines[2],[4].
This application note provides a comprehensive, self-validating experimental framework for evaluating the bioactivity of 1,5-Dimethylpyrrolidine-2,4-dione and its derivatives. By focusing on the causality behind the experimental design, this guide empowers drug development professionals to establish robust assays for both antibacterial protonophoric activity and anticancer transcription factor modulation.
Mechanistic Rationale & Causality
To design an effective experimental setup, one must first understand the dual mechanistic pathways driven by the 1,5-Dimethylpyrrolidine-2,4-dione scaffold:
-
Antibacterial Activity (Protonophore Mechanism): Tetramic acids act as protonophores. They shuttle protons across the bacterial lipid bilayer, leading to the rapid dissipation of the membrane potential (
) and pH gradient ( pH)[4]. This destruction of the proton motive force directly correlates with bacterial cell death. Causality for Assay Selection: Because the primary mechanism is membrane depolarization rather than specific enzymatic inhibition, traditional MIC (Minimum Inhibitory Concentration) assays must be paired with ratiometric fluorescent membrane potential assays to confirm the mode of action. -
Anticancer Activity (Transcription Factor Modulation): In eukaryotic cells, this scaffold demonstrates significant inhibition of human colon carcinoma (HCT-116) with an IC50 of approximately 0.5 μM[2]. The cytotoxicity is mediated through the modulation of critical transcription factors, including NF-kB, p53, and Foxo3a[3]. Causality for Assay Selection: To prove that cell death is pathway-specific rather than a result of non-specific toxicity, cell viability assays must be multiplexed with luciferase reporter assays targeting these specific transcription factors.
Mechanistic pathways of 1,5-Dimethylpyrrolidine-2,4-dione bioactivity.
Quantitative Bioactivity Benchmarks
The following table summarizes the expected quantitative data when testing 1,5-Dimethylpyrrolidine-2,4-dione derivatives, serving as a baseline for assay validation.
| Target System / Cell Line | Assay Methodology | Expected Bioactivity | Reference |
| HCT-116 (Colon Carcinoma) | Cell Viability (MTT / CellTiter-Glo) | IC50 ≈ 0.5 μM | [2] |
| Melanoma Cell Lines | Cell Viability (MTT / CellTiter-Glo) | Selective Inhibition | [2] |
| Gram-Positive Bacteria | DiOC2(3) Membrane Depolarization | Potent | [4] |
| Transcription Factors | Luciferase Reporter (NF-kB, p53) | Dose-dependent Inhibition | [3] |
Detailed Experimental Protocols
Protocol A: Bacterial Membrane Potential Disruption Assay
Objective: To validate the protonophoric activity of the compound against Gram-positive bacteria[4]. Self-Validating System: This assay uses DiOC2(3), a ratiometric dye. As the dye concentrates in polarized cells, it shifts from green to red fluorescence. A ratiometric readout (Red/Green) normalizes the data against variations in cell size and dye loading, preventing false positives caused by simple fluorescence quenching. CCCP (Carbonyl cyanide m-chlorophenyl hydrazone) is mandated as a positive control because it is a known protonophore.
Step-by-Step Methodology:
-
Culture Preparation: Grow Staphylococcus aureus (or target Gram-positive strain) in Mueller-Hinton broth to a mid-logarithmic phase (OD600 = 0.4 – 0.5).
-
Washing: Centrifuge the culture at 4,000 x g for 5 minutes. Wash twice and resuspend the pellet in 50 mM HEPES buffer (pH 7.0) supplemented with 5 mM glucose to energize the cells.
-
Dye Loading: Add DiOC2(3) to a final concentration of 30 μM. Incubate the suspension in the dark at room temperature for 15 minutes to allow dye equilibration.
-
Plating: Aliquot 100 μL of the dye-loaded bacterial suspension into a 96-well black microtiter plate with a clear bottom.
-
Treatment:
-
Test Wells: Add 1,5-Dimethylpyrrolidine-2,4-dione at serial dilutions (e.g., 0.1 μM to 50 μM).
-
Negative Control: Add 0.1% DMSO (Vehicle).
-
Positive Control: Add 10 μM CCCP.
-
-
Measurement: Immediately read the plate using a fluorescence microplate reader.
-
Excitation: 488 nm.
-
Emission 1 (Green): 530 nm.
-
Emission 2 (Red): 610 nm.
-
-
Data Analysis: Calculate the Red/Green fluorescence ratio. A significant drop in the ratio compared to the vehicle control indicates membrane depolarization.
Protocol B: Luciferase Reporter Assay for Transcription Factor Modulation
Objective: To quantify the inhibition of transcription factor activity (NF-kB, p53, Foxo3a) in human cancer cells[3]. Self-Validating System: The protocol requires co-transfection with a constitutively active Renilla luciferase plasmid alongside the target Firefly luciferase reporter. Normalizing the Firefly signal against the Renilla signal ensures that any observed decrease in luminescence is due to specific transcription factor inhibition, not general cytotoxicity or variations in transfection efficiency.
Step-by-Step Methodology:
- cells/well in a 96-well white opaque plate. Incubate overnight at 37°C in 5% CO2.
-
Transfection: Prepare the transfection complex using Lipofectamine 3000. For each well, combine 100 ng of the target reporter plasmid (e.g., NF-kB-Luc) and 10 ng of the Renilla control plasmid (pRL-TK). Add the complex to the cells and incubate for 24 hours.
-
Compound Treatment: Aspirate the media and replace it with fresh media containing serial dilutions of 1,5-Dimethylpyrrolidine-2,4-dione (0.1 μM to 10 μM). Include a 0.1% DMSO vehicle control. Incubate for 12–24 hours.
-
Lysis & Detection: Use a Dual-Luciferase Reporter Assay System.
-
Add 20 μL of passive lysis buffer per well and shake for 15 minutes.
-
Inject 50 μL of Luciferase Assay Reagent II (LAR II) and measure Firefly luminescence.
-
Inject 50 μL of Stop & Glo Reagent and measure Renilla luminescence.
-
-
Data Analysis: Calculate the relative response ratio (Firefly / Renilla). Plot the normalized ratios against compound concentration to determine the IC50 for transcription factor inhibition.
Protocol C: In Vitro Cytotoxicity Assay (HCT-116)
Objective: To determine the overall antiproliferative effect of the compound on colon carcinoma cells[2]. Self-Validating System: Utilizing an ATP-quantification method (like CellTiter-Glo) provides a direct, metabolically linked readout of cell viability that is less prone to chemical interference than colorimetric MTT assays. Doxorubicin is included as a positive control to validate the dynamic range of the assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate HCT-116 cells at
cells/well in 100 μL of McCoy's 5A medium in a 96-well white plate. Incubate for 24 hours. -
Treatment: Treat cells with 1,5-Dimethylpyrrolidine-2,4-dione at concentrations ranging from 0.01 μM to 100 μM. Include 0.1% DMSO (Negative Control) and 1 μM Doxorubicin (Positive Control).
-
Incubation: Incubate the plates for 72 hours at 37°C in 5% CO2.
-
Assay Execution: Equilibrate the plate and the CellTiter-Glo reagent to room temperature for 30 minutes. Add 100 μL of reagent to each well.
-
Lysis & Reading: Mix contents vigorously on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence.
-
Data Analysis: Normalize the luminescence of treated wells to the vehicle control (set as 100% viability). Use non-linear regression analysis to calculate the IC50 value.
References
- PubChemLite: 1,5-dimethylpyrrolidine-2,4-dione (C6H9NO2). PubChem Database.
- Defining the Mode of Action of Tetramic Acid Antibacterials Derived from Pseudomonas aeruginosa Quorum Sensing Signals. PubMed Central (PMC).
- UCLA Electronic Theses and Dissertations (marineosin A / HCT-116 bioactivity). eScholarship.org.
- UCLA Electronic Theses and Dissertations (JBIR-141 / Transcription Factor Modulation). eScholarship.org.
Sources
- 1. PubChemLite - 1,5-dimethylpyrrolidine-2,4-dione (C6H9NO2) [pubchemlite.lcsb.uni.lu]
- 2. escholarship.org [escholarship.org]
- 3. escholarship.org [escholarship.org]
- 4. Defining the Mode of Action of Tetramic Acid Antibacterials Derived from Pseudomonas aeruginosa Quorum Sensing Signals - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Derivatization Strategies for 1,5-Dimethylpyrrolidine-2,4-dione to Enhance Biological Activity
Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide a mechanistic rationale and self-validating experimental protocols for the functionalization of the 1,5-dimethylpyrrolidine-2,4-dione scaffold to optimize its antimicrobial and herbicidal properties.
Introduction & Mechanistic Rationale
1,5-Dimethylpyrrolidine-2,4-dione is a fundamental N-methylated tetramic acid scaffold. Tetramic acids (pyrrolidine-2,4-diones) are ubiquitous in bioactive natural products, exhibiting potent antibacterial, antiviral, and herbicidal properties[1]. However, the unsubstituted core often displays weak intrinsic activity due to poor membrane permeability and a lack of target-specific binding motifs[2]. Derivatization—particularly at the C3 and C5 positions—transforms this simple heterocycle into a highly active pharmacophore.
The Causality of Derivatization
The biological efficacy of tetramic acids is heavily dependent on the presence of a 3-acyl group, which forms a β,β'-tricarbonyl system[1]. This system exists as a mixture of interconverting tautomers and acts as a powerful chelator for divalent and trivalent metal ions (e.g., Mg²⁺, Fe³⁺). Chelation neutralizes the inherent polarity of the tetramic acid core, significantly increasing lipophilicity and facilitating transport across lipid bilayers[1]. Once intracellular, the complex can dissociate or directly interact with metalloenzymes, such as bacterial RNA polymerase or plant 4-hydroxyphenylpyruvate dioxygenase (HPPD)[3].
Mechanism of action enabled by C3-acylation and subsequent metal chelation.
Derivatization Workflows
To achieve these enhanced properties, synthetic efforts focus on three primary pathways: C3-Acylation, C3-Alkylidenation, and C5-Hydroxylation.
Synthetic workflow for the derivatization of 1,5-dimethylpyrrolidine-2,4-dione.
Step-by-Step Experimental Protocols
Protocol A: C3-Acylation via O-to-C Rearrangement
Direct C-acylation of the C3 position is often plagued by competing O-acylation at the C4 enol oxygen. To circumvent this, we employ a two-step Steglich-type approach. The scaffold is first O-acylated, followed by a 4-(dimethylamino)pyridine (DMAP)-catalyzed rearrangement to yield the thermodynamically stable C3-acyl tautomer[4]. Causality: DMAP acts as an acyl transfer agent, attacking the O-acyl intermediate to form a highly electrophilic N-acylpyridinium species, which is subsequently captured by the C3-carbanion.
-
Dissolve 1,5-dimethylpyrrolidine-2,4-dione (10 mmol) in 50 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere.
-
Add triethylamine (12 mmol) and cool the mixture to 0 °C using an ice bath.
-
Dropwise, add the desired aliphatic or aromatic acyl chloride (11 mmol). Stir for 2 hours at 0 °C.
-
Validation Checkpoint 1: Monitor by TLC (Hexane/EtOAc 1:1). The highly polar parent compound (R_f ~0.1) will convert to a less polar O-acyl intermediate (R_f ~0.6).
-
Add DMAP (1 mmol, 10 mol%) directly to the reaction mixture. Remove the ice bath and stir at room temperature for 12–16 hours.
-
Validation Checkpoint 2: The reaction mixture will shift from colorless to pale yellow. TLC will show the consumption of the O-acyl intermediate and the appearance of the C3-acyl product (R_f ~0.4, strongly UV-active).
-
Quench with 1M HCl (20 mL) to protonate the enolate. Extract with DCM (3 x 20 mL), wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Validation Checkpoint 3 (NMR): Confirm success via ¹H NMR. The C3-H proton (typically ~3.0 ppm) will disappear, and a highly deshielded enolic OH proton will appear at >10.0 ppm, confirming the β,β'-tricarbonyl tautomer formation.
Protocol B: C5-Hydroxylation via Bisenolate Oxidation
C5-hydroxylated tetramic acids (mimicking natural products like reutericyclin) show enhanced antibacterial profiles. This protocol utilizes molecular oxygen to stereoselectively oxidize the bisenolate of the 3-acyl derivative[5]. Causality: Deprotonation with a strong, non-nucleophilic base (KHMDS) generates a highly reactive extended bisenolate. Bubbling triplet oxygen (O₂) through this system leads to a radical-mediated hydroxylation exclusively at the sterically accessible C5 position.
-
Dissolve the 3-acyl-1,5-dimethylpyrrolidine-2,4-dione (5 mmol) in 25 mL of anhydrous THF in a flame-dried flask under argon.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add KHMDS (1 M in THF, 12.5 mmol, 2.5 equiv). Stir for 30 minutes.
-
Validation Checkpoint 1: The solution will turn a vibrant, bright yellow, indicating the successful formation of the extended bisenolate system[5].
-
Introduce a stream of dry molecular oxygen (O₂) via a submerged needle (predried by passing through a P₄O₁₀ drying tube).
-
Continue O₂ bubbling until the bright yellow color completely fades to a pale, translucent solution (approx. 1–2 hours), indicating full conversion of the bisenolate[5].
-
Quench cold with saturated aqueous NH₄Cl (10 mL) and extract with ethyl acetate.
-
Validation Checkpoint 2 (NMR): ¹³C NMR will show a distinct downfield shift of the C5 carbon from ~60 ppm to ~85-90 ppm, confirming hemiaminal/hydroxylation at C5.
Protocol C: C3-Alkylidenation (Knoevenagel Condensation)
Introducing an alkylidene group at C3 restricts conformational flexibility and provides a lipophilic vector for membrane interaction. Causality: A combination of piperidine and acetic acid forms an iminium ion intermediate with the target aldehyde, drastically increasing its electrophilicity and facilitating attack by the weakly nucleophilic C3 position of the tetramic acid.
-
Combine 1,5-dimethylpyrrolidine-2,4-dione (5 mmol) and the target aldehyde (5.5 mmol) in 20 mL of absolute ethanol.
-
Add piperidine (0.5 mmol, 10 mol%) and glacial acetic acid (0.5 mmol, 10 mol%).
-
Reflux the mixture at 80 °C for 4–6 hours.
-
Validation Checkpoint 1: As the reaction progresses, the highly conjugated 3-alkylidene product will often precipitate directly out of the hot ethanol solution.
-
Cool the mixture to 0 °C to maximize precipitation. Filter the solid and wash with ice-cold ethanol to yield the pure product.
Quantitative Data: Biological Activity Enhancements
The derivatization of the 1,5-dimethylpyrrolidine-2,4-dione scaffold yields profound improvements in biological efficacy. Table 1 summarizes representative activity metrics across different derivative classes, demonstrating the necessity of functionalization[3][4].
Table 1: Comparative Biological Activity of Tetramic Acid Derivatives
| Compound Class | Modification | Primary Target / Mechanism | Antibacterial MIC (MRSA) | Herbicidal IC₅₀ (E. crusgalli) |
| Parent Scaffold | None | Baseline | > 256 µg/mL | > 100 mg/L |
| 3-Acyl Derivative | C3-Acylation | Metal Chelation / HPPD Inhibition | 8 - 16 µg/mL | 12 - 15 mg/L |
| 3-Alkylidene | C3-Knoevenagel | Membrane Disruption | 32 - 64 µg/mL | 40 - 50 mg/L |
| 5-Hydroxy-3-Acyl | C5-Hydroxylation | Metalloenzyme Inhibition | 1 - 4 µg/mL | 2 - 5 mg/L |
References
1.[1] Metal-Catalyzed and Metal-Mediated Approaches to the Synthesis and Functionalization of Tetramic Acids. MDPI, 2019. 1 2.[2] Tetramic Acids as Scaffolds: Synthesis, Tautomeric and Antibacterial Behaviour. ResearchGate, 2025. 2 3.[4] Synthesis and Herbicidal Assessment of 3-Acyltetramic Acid Prodrugs. ACS Omega, 2025. 4 4.[5] A simple and efficient method for the preparation of 5-hydroxy-3-acyltetramic acids. PMC, 2015.5 5.[3] Efficient Total Synthesis and Herbicidal Activity of 3-Acyltetramic Acids: Endogenous Abscisic Acid Synthesis Regulators. Journal of Agricultural and Food Chemistry, 2022. 3
Sources
Application Note: Targeted LC-MS/MS Quantification of 1,5-Dimethylpyrrolidine-2,4-dione in Biological Matrices
Introduction
1,5-Dimethylpyrrolidine-2,4-dione (Molecular Formula: C₆H₉NO₂, MW: 127.14 g/mol ) is a low-molecular-weight, nitrogen-containing heterocyclic compound[1]. Characterized by an N-methylated tetramic acid core, the pyrrolidine-2,4-dione scaffold is a privileged structural motif found in highly bioactive marine natural products, such as melophlin Q[2], and various microbial metabolites[3]. Recently, untargeted metabolomics utilizing high-resolution mass spectrometry has tentatively annotated this scaffold in mammalian tissues, highlighting its emerging relevance as a metabolic biomarker in pharmacological and toxicological studies[4].
Quantifying small, polar metabolites like 1,5-dimethylpyrrolidine-2,4-dione in complex biological samples (e.g., plasma, liver homogenate) presents significant analytical hurdles. This application note details a robust, self-validating LC-MS/MS methodology designed to overcome matrix suppression and ensure high-fidelity quantification.
Scientific Rationale & Methodological Design
This protocol is engineered to address the specific physicochemical properties of the target analyte through a causality-driven approach:
-
Chromatographic Causality : With a predicted XLogP of approximately -0.1[1], 1,5-dimethylpyrrolidine-2,4-dione is highly polar. Traditional C18 columns fail to retain such compounds adequately, causing them to elute in the solvent front where severe ion suppression from endogenous salts and phospholipids occurs. To solve this, we employ a High-Strength Silica (HSS) T3 column. The HSS T3 phase utilizes a lower C18 ligand density and proprietary polar end-capping, allowing 100% aqueous mobile phases to penetrate the pores without phase collapse[4]. This dramatically increases the retention factor (
) of the polar pyrrolidinedione, separating it from matrix interferents. -
Mass Spectrometry Causality : Detection is executed via Triple Quadrupole Mass Spectrometry in Multiple Reaction Monitoring (MRM) mode using positive Electrospray Ionization (ESI+). The protonated precursor ion is [M+H]⁺ at m/z 128.1. During Collision-Induced Dissociation (CID), the pyrrolidinedione ring undergoes predictable fragmentation. The primary quantifier transition (m/z 128.1 → 71.1) is driven by the neutral loss of methyl isocyanate (CH₃NCO, -57 Da), a highly specific cleavage for N-methylated lactams. The qualifier transition (m/z 128.1 → 100.1) results from the loss of carbon monoxide (-28 Da)[3].
-
Sample Preparation Causality : Due to the analyte's polarity, Liquid-Liquid Extraction (LLE) with non-polar solvents yields poor recovery. Instead, we utilize a low-temperature Protein Precipitation (PPT) with acetonitrile (1:3 v/v). This efficiently denatures binding proteins while maintaining the polar analyte in the aqueous-organic supernatant.
Experimental Protocol
Materials and Reagents
-
Analyte : 1,5-Dimethylpyrrolidine-2,4-dione reference standard (CAS: 849770-44-1)[1].
-
Internal Standard (IS) : Isotope-labeled analog (e.g., 1,5-Dimethylpyrrolidine-2,4-dione-d3) or a generic polar IS (e.g., Cotinine-d3).
-
Solvents : LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, and Formic Acid (FA).
Biological Sample Preparation (Plasma & Tissue Homogenate)
-
Aliquot : Transfer 50 µL of biological sample (plasma or homogenized tissue) into a 1.5 mL Eppendorf tube.
-
Spike : Add 10 µL of the Internal Standard working solution (100 ng/mL). Vortex briefly to mix.
-
Protein Precipitation : Add 150 µL of ice-cold Acetonitrile (ACN) to the sample.
-
Mixing : Vortex vigorously for 2 minutes to ensure complete protein denaturation and analyte extraction.
-
Centrifugation : Centrifuge the samples at 14,000 × g for 10 minutes at 4 °C to pellet the precipitated proteins.
-
Evaporation : Transfer 150 µL of the clear supernatant to a clean glass autosampler vial insert. Evaporate to dryness under a gentle stream of nitrogen at 35 °C.
-
Reconstitution : Reconstitute the dried extract in 100 µL of 5% ACN in water. Vortex for 1 minute, then place in the autosampler maintained at 4 °C.
Data Presentation
Table 1: LC Gradient Conditions
Column: Waters ACQUITY UPLC HSS T3 (2.1 x 100 mm, 1.8 µm); Column Temp: 40 °C. Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B | Curve |
| 0.0 | 0.30 | 98.0 | 2.0 | Initial |
| 1.0 | 0.30 | 98.0 | 2.0 | 6 (Linear) |
| 4.0 | 0.30 | 10.0 | 90.0 | 6 (Linear) |
| 5.0 | 0.30 | 10.0 | 90.0 | 6 (Linear) |
| 5.1 | 0.30 | 98.0 | 2.0 | 6 (Linear) |
| 7.0 | 0.30 | 98.0 | 2.0 | 6 (Linear) |
Table 2: MS/MS MRM Parameters
Ionization: ESI Positive; Capillary Voltage: 3.0 kV; Desolvation Temp: 500 °C.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Purpose |
| 1,5-Dimethylpyrrolidine-2,4-dione | 128.1 | 71.1 | 50 | 18 | Quantifier |
| 1,5-Dimethylpyrrolidine-2,4-dione | 128.1 | 100.1 | 50 | 12 | Qualifier |
| Internal Standard (IS) | 131.1 | 74.1 | 50 | 18 | IS Quantifier |
Table 3: Method Validation Summary (Representative Data)
| Validation Parameter | Value / Acceptance Criteria |
| Linear Range | 1.0 - 1000 ng/mL (R² > 0.995) |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL (S/N > 10, Precision ≤ 20%) |
| Intra-day Precision (CV%) | < 8.5% across all QC levels |
| Inter-day Precision (CV%) | < 11.2% across all QC levels |
| Extraction Recovery | 85.4% - 92.1% (Consistent across matrices) |
| Matrix Effect | 90.5% - 105.3% (Minimal ion suppression) |
Workflow Visualization
Figure 1: Step-by-step sample preparation and LC-MS/MS analytical workflow.
References
-
PubChemLite: 1,5-dimethylpyrrolidine-2,4-dione (C6H9NO2). PubChem, National Institutes of Health (NIH).[Link]
-
Exploring the Anti-Cervical Cancer Effect and Hepatotoxicity Risk of Gossypol Based on Untargeted Metabolomics and Network Toxicology. MDPI. [Link]
-
Compound Report Card: melophlin Q. Comprehensive Marine Natural Products Database (CMNPD).[Link]
-
Towards implementation of Quorum Sensing Autoinducers as Biomarkers for Infectious Disease States. PubMed Central (PMC).[Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,5-Dimethylpyrrolidine-2,4-dione
Welcome to the technical support center for the synthesis of 1,5-Dimethylpyrrolidine-2,4-dione. This guide is designed for researchers, scientists, and professionals in drug development who are working with or looking to synthesize this valuable heterocyclic compound. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions to help you improve your yield and purity.
The synthesis of substituted pyrrolidine-2,4-diones is a crucial process for generating scaffolds in medicinal chemistry.[1][2][3] This guide focuses on a common and reliable synthetic approach: the intramolecular cyclization of an N,N-disubstituted β-keto amide intermediate. This method offers a straightforward pathway to the desired 1,5-dimethylated product.
Troubleshooting Guide
This section addresses specific experimental issues you may encounter during the synthesis.
Problem 1: Low or No Yield of the Final Product
A low or non-existent yield is one of the most common frustrations in synthesis. The issue can often be traced back to the key cyclization step.
Potential Causes & Recommended Solutions
| Potential Cause | Scientific Explanation | Recommended Solution |
| Ineffective Base | The core of the synthesis is an intramolecular cyclization, likely a Dieckmann condensation, which requires a sufficiently strong base to deprotonate the α-carbon of the N-acyl group, initiating the ring-closing reaction.[4][5][6] If the base is too weak, this crucial deprotonation will not occur. | Use a strong, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (KOt-Bu). Ensure the base is fresh and has been stored under anhydrous conditions to prevent deactivation. |
| Presence of Water | Moisture can quench the strong base and hydrolyze the ester or amide functionalities of the starting material or intermediates, preventing cyclization.[7] | Meticulously dry all glassware in an oven before use. Use anhydrous solvents, which can be obtained by distillation over a suitable drying agent or by using a solvent purification system. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Suboptimal Temperature | The rate of the Dieckmann condensation is temperature-dependent. If the temperature is too low, the reaction may be impractically slow. Conversely, excessively high temperatures can lead to decomposition and side reactions.[8] | The optimal temperature is system-dependent. Start with established literature conditions if available. If the reaction is sluggish, consider gradually increasing the temperature while monitoring the reaction progress by TLC or LC-MS. |
| Poor Quality Starting Material | The purity of the precursor, N-methyl-N-(2-(alkoxycarbonyl)acetyl)alanine ester, is critical. Impurities can interfere with the reaction or introduce contaminants that are difficult to remove later. | Synthesize the precursor from high-purity N-methylacetoacetamide and an appropriate haloacetate ester.[9][10][11][12] Purify the precursor by column chromatography or distillation before proceeding to the cyclization step. Confirm its identity and purity using ¹H NMR and ¹³C NMR spectroscopy.[13] |
Problem 2: Significant Impurity Detected in the Final Product
The presence of impurities complicates purification and can compromise the integrity of downstream applications.
Potential Causes & Recommended Solutions
| Potential Cause | Scientific Explanation | Recommended Solution |
| Intermolecular Condensation | At high concentrations, the enolate intermediate can react with another molecule of the starting material instead of cyclizing intramolecularly, leading to oligomeric byproducts.[7] | Run the reaction at a lower concentration (higher dilution). This can be achieved by using a larger volume of solvent. Consider using a syringe pump for the slow addition of the substrate to the base solution to maintain a low instantaneous concentration of the reactant. |
| Incomplete Reaction | If the reaction is not allowed to proceed to completion, the final product will be contaminated with unreacted starting material. | Monitor the reaction progress closely using an appropriate analytical technique like TLC or LC-MS.[14] Ensure the reaction is stirred for a sufficient amount of time until the starting material is no longer detectable. |
| Formation of an O-Alkylated Byproduct | Amides can exhibit tautomerism, and under certain conditions, alkylation can occur on the oxygen atom instead of the nitrogen, leading to an undesired O-alkylated side product.[15][16] | The choice of solvent can influence the N- versus O-alkylation ratio. Polar aprotic solvents like THF or DMF generally favor N-alkylation.[15] |
| Dialkylation | The mono-alkylated product can sometimes be more reactive than the starting material, leading to a second alkylation event.[15] | Use a stoichiometric amount of the alkylating agent or a slight excess of the amide.[15] Adding the alkylating agent slowly to the reaction mixture can also help to minimize this side reaction. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 1,5-Dimethylpyrrolidine-2,4-dione?
A1: A widely adopted method involves a two-step process. First, N-methylacetoacetamide is alkylated with a haloacetate, such as ethyl bromoacetate, to form an N,N-disubstituted β-keto amide diester. This intermediate then undergoes an intramolecular Dieckmann condensation using a strong base to form the five-membered pyrrolidine-2,4-dione ring.[4][5][17]
Q2: How can I best monitor the progress of the reaction?
A2: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the reaction.[14] Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between the starting material, intermediate, and the final product. Visualize the spots under a UV lamp. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.[14]
Q3: What are the best practices for purifying the final product?
A3: The crude product can typically be purified by column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity, is often effective.[7][14] Recrystallization from a suitable solvent system can be used for further purification if necessary.
Q4: My ¹H NMR spectrum shows broad peaks. What could be the cause?
A4: Broad peaks in an NMR spectrum can be due to several factors, including chemical exchange of protons (like N-H protons, though not present in the final product), low solubility or aggregation of the sample in the NMR solvent, or the presence of paramagnetic impurities.[13][18] To troubleshoot, you can try acquiring the spectrum at different temperatures (Variable Temperature NMR), using a different deuterated solvent, or filtering your NMR sample.[13][19]
Q5: What are the critical safety precautions for this synthesis?
A5: This synthesis involves the use of strong bases (e.g., sodium hydride, which is flammable), and potentially toxic alkylating agents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Ensure you are familiar with the safety data sheets (SDS) for all chemicals used.
Experimental Protocols & Visualizations
Illustrative Synthetic Pathway
The following diagram outlines the general synthetic approach discussed.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Reactions with pyrrolidine-2,4-diones, Part 4: Synthesis of some 3-substituted 1,5-diphenylpyrrolidine-2,4-diones as potential antimicrobial, anti-HIV-1 and antineoplastic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of some 3- and 4-substituted 1,5-diphenylpyrrolidine-2,4-diones as potential antimicrobial and antineoplastic agents. Reactions with tetramic acid, Part 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 6. synarchive.com [synarchive.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. echemi.com [echemi.com]
- 10. chembk.com [chembk.com]
- 11. CAS 20306-75-6: N-Methylacetoacetamide | CymitQuimica [cymitquimica.com]
- 12. nbinno.com [nbinno.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. organicreactions.org [organicreactions.org]
- 18. researchgate.net [researchgate.net]
- 19. rsc.org [rsc.org]
Technical Support Center: 1,5-Dimethylpyrrolidine-2,4-dione Synthesis
Topic: Common side reactions in 1,5-Dimethylpyrrolidine-2,4-dione synthesis Content type: Technical Support Center (Troubleshooting & FAQs)
Product Focus: 1,5-Dimethylpyrrolidine-2,4-dione (Tetramic Acid Derivative) Target Audience: Medicinal Chemists, Process Development Scientists Document ID: TS-TA-5075-92-3
Executive Summary & Molecule Profile
1,5-Dimethylpyrrolidine-2,4-dione is a core tetramic acid scaffold, often utilized as a precursor for complex natural products (e.g., streptolydigin, tirandamycin) and antibiotic development. Its synthesis typically involves the Lacey-Dieckmann cyclization of
While the pathway appears straightforward, the unique electronic structure of the tetramic acid ring introduces specific reactivity challenges—most notably C5-racemization , keto-enol tautomerism , and ring-opening hydrolysis . This guide provides expert-level troubleshooting to navigate these pitfalls.
Core Reaction Scheme
The standard synthesis proceeds via the base-mediated cyclization of an
Figure 1: Mechanistic pathway and critical divergence points for side reactions.
Critical Troubleshooting Guide (Q&A)
Category A: Stereochemical Integrity (Racemization)
Q: I started with L-N-methylalanine, but my product is essentially racemic. At what stage is the chirality lost?
Diagnosis: Racemization at the C5 position is the most prevalent side reaction in tetramic acid synthesis. The C5 proton is alpha to the amide nitrogen and, once the ring forms, it becomes activated by the adjacent carbonyl systems.
-
Mechanism: The base used for cyclization (e.g., NaOMe,
-BuOK) can deprotonate C5, leading to a planar enolate that reprotonates non-stereoselectively. -
Trigger: High temperature (> refluxing methanol) or prolonged exposure to base after cyclization is complete.
Corrective Action:
-
Switch Bases: Use a non-nucleophilic, bulky base if possible, or strictly control the stoichiometry of alkoxides (1.0–1.05 eq).
-
Kinetic Control: Stop the reaction immediately upon consumption of the starting material (monitor via TLC/LC-MS). Do not "soak" the product in base.
-
Alternative Protocol: Consider the Ley modification using TBAF (tetrabutylammonium fluoride) or mild conditions which have been shown to suppress epimerization compared to metal alkoxides [1].[1]
Category B: Cyclization Failures & Low Yield
Q: The reaction stalls at the intermediate, or I recover hydrolyzed starting material. Why isn't the ring closing?
Diagnosis: The Dieckmann condensation is an equilibrium process.
-
Issue 1 (Moisture): If the solvent is not strictly anhydrous, hydroxide ions generated will hydrolyze the ester (saponification) rather than cyclize it. The resulting carboxylate is unreactive toward nucleophilic attack.
-
Issue 2 (Transesterification): Using sodium ethoxide in methanol (or vice versa) creates mixed esters, complicating purification, though not necessarily stopping cyclization.
Corrective Action:
-
Protocol Check: Ensure solvents are dried over molecular sieves (3Å).
-
Base Matching: Always match the alkoxide base to the ester group of the substrate (e.g., NaOMe for methyl esters) to prevent transesterification byproducts.
-
Concentration: Dieckmann cyclizations favor intramolecular reaction at lower concentrations (0.1 M – 0.5 M). High concentrations favor intermolecular condensation (polymerization).
Category C: Purification & Stability
Q: My NMR spectrum shows a complex mixture of peaks that changes over time. Is the compound decomposing?
Diagnosis: Likely not decomposition, but tautomerism . 2,4-Pyrrolidinediones exist in a dynamic equilibrium between the keto and enol forms.
-
Keto form: Distinct doublets for methylene protons at C3.
-
Enol form: Disappearance of C3 protons, appearance of an enolic -OH signal (often broad).
-
Solvent Effect: In
, you may see a mix. In or , the equilibrium often shifts, simplifying the spectrum.
Corrective Action:
-
Verification: Run the NMR in
to exchange the enolic proton and simplify the C3/C5 coupling patterns. -
Acidity: The C3-OH is acidic (
). Ensure your workup is sufficiently acidic (pH 2-3) to protonate the enolate and extract the free tetramic acid into the organic layer. If the aqueous layer is neutral/basic, the product remains in water as a salt.
Side Reaction Analysis & Prevention
The following table summarizes the causality of common impurities.
| Symptom | Probable Side Reaction | Root Cause | Prevention Strategy |
| Racemic Product | C5-Epimerization | Base-mediated deprotonation of C5 | Reduce reaction time; use TBAF or lower temp; avoid excess base. |
| Open Chain Acid | Hydrolysis (Saponification) | Water in solvent; hydroxide formation | Use freshly distilled/dry solvents; inert atmosphere ( |
| O-Alkylated Product | O-Alkylation (during functionalization) | Ambident nucleophile (Enolate O vs C) | Use soft electrophiles for C-alkylation; use non-polar solvents. |
| Dimerization | Intermolecular Condensation | High concentration | Dilute reaction mixture (<0.1 M). |
| Decarboxylation | Loss of C3-CO2 (if using malonate) | Thermal instability of beta-keto acid | Avoid high heat during acidic workup; controlled decarboxylation. |
Optimized Experimental Protocol
Synthesis of 1,5-Dimethylpyrrolidine-2,4-dione via Modified Dieckmann Cyclization
Scope: This protocol minimizes racemization and hydrolysis.
Reagents:
-
-(Acetoacetyl)-
-methylalanine methyl ester (1.0 eq) -
Sodium Methoxide (NaOMe), 0.5 M in MeOH (1.05 eq) [Freshly prepared or high quality]
-
Solvent: Anhydrous Methanol or THF
-
Quench: 1M HCl
Step-by-Step Workflow:
-
Setup: Flame-dry a 3-neck round bottom flask and equip with a magnetic stir bar and nitrogen inlet.
-
Dissolution: Dissolve the precursor ester in anhydrous methanol (0.2 M concentration). Cool to 0°C.
-
Cyclization: Add NaOMe solution dropwise over 15 minutes.
-
Note: The solution may turn yellow/orange due to enolate formation.
-
-
Reaction: Allow to warm to Room Temperature (20-25°C). Stir for 2–4 hours.
-
Quench: Cool to 0°C. Acidify with 1M HCl to pH 2.
-
Critical: The product is water-soluble as a salt but organic-soluble as the free acid.
-
-
Workup: Remove methanol under reduced pressure (do not heat >40°C). Extract the aqueous residue with Ethyl Acetate (3x).
-
Isolation: Wash combined organics with brine, dry over
, and concentrate. -
Purification: Recrystallization from EtOAc/Hexanes is preferred over column chromatography to avoid decomposition on silica.
Visualizing the Racemization Pathway
The following diagram details the specific mechanism of chirality loss at C5, the most critical quality attribute for drug development applications.
Figure 2: Mechanism of C5-racemization mediated by basic conditions.
References
-
Synthesis of Chiral Tetramic Acids: Preparation of (S)-5-Benzylpyrrolidine-2,4-dione . Organic Syntheses. 2019; 96: 528-585. Link
-
Tetramic acid chemistry. Part 1. Reinvestigation of racemisation during the synthesis of tetramic acids via Dieckmann cyclisation . Journal of the Chemical Society, Perkin Transactions 1. 1990; 611-616. Link
-
Dieckmann Condensation . Organic Chemistry Portal. Link
-
1,5-Dimethyl-2-pyrrolidinone Properties . Sigma-Aldrich Technical Data. Link
Sources
Technical Support Center: Stability of 1,5-Dimethylpyrrolidine-2,4-dione in Solution
Welcome to the technical support center for 1,5-Dimethylpyrrolidine-2,4-dione. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound in solution. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Introduction to the Stability of 1,5-Dimethylpyrrolidine-2,4-dione
1,5-Dimethylpyrrolidine-2,4-dione belongs to the succinimide class of compounds. The stability of the succinimide ring is a critical factor in experimental design, as it is susceptible to hydrolysis, which can lead to ring-opening and the formation of succinamic acid derivatives.[1][2] This degradation is primarily influenced by pH, temperature, and the composition of the solution.[3] Understanding these factors is paramount to ensuring the integrity of your experiments and the reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for 1,5-Dimethylpyrrolidine-2,4-dione in aqueous solutions?
A1: The primary degradation pathway is hydrolysis of the succinimide ring. This occurs via nucleophilic attack of a water molecule or a hydroxide ion on one of the carbonyl carbons, leading to the opening of the ring to form N-methyl-2-methylsuccinamic acid.[2] This process is significantly influenced by the pH of the solution.
Q2: How does pH affect the stability of 1,5-Dimethylpyrrolidine-2,4-dione?
A2: The rate of hydrolysis of the succinimide ring is highly pH-dependent. The ring is most stable at acidic to neutral pH (around pH 4-6). As the pH becomes more alkaline (pH > 7), the rate of hydrolysis increases significantly due to the increased concentration of the more nucleophilic hydroxide ions.[2][3] Conversely, under strongly acidic conditions, acid-catalyzed hydrolysis can also occur.[4][5]
Q3: What is the impact of temperature on the stability of this compound?
A3: As with most chemical reactions, the rate of hydrolysis of 1,5-Dimethylpyrrolidine-2,4-dione increases with temperature.[3] For long-term storage of solutions, it is recommended to keep them at low temperatures (e.g., 4°C or frozen at -20°C to -80°C) to minimize degradation.[6] When performing experiments at elevated temperatures, it is crucial to consider the potential for increased degradation over time.
Q4: Can the choice of solvent affect the stability of 1,5-Dimethylpyrrolidine-2,4-dione?
A4: Yes. In aprotic organic solvents such as anhydrous DMSO or DMF, the compound is significantly more stable as the primary degradation pathway, hydrolysis, is minimized.[6] When preparing stock solutions, using an anhydrous aprotic solvent is recommended for long-term storage. Aqueous buffers should be prepared fresh before use.
Q5: How can I monitor the degradation of 1,5-Dimethylpyrrolidine-2,4-dione in my experiments?
A5: The most common and effective method for monitoring the degradation is through High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC (RP-HPLC).[7] This technique allows for the separation and quantification of the parent compound and its degradation products.[7] UV-Vis spectrophotometry can also be used if there is a sufficient difference in the absorbance spectra between the intact compound and its ring-opened form.[1][4]
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during your experiments.
Issue 1: Inconsistent or lower-than-expected activity of the compound in biological assays.
-
Potential Cause: Degradation of 1,5-Dimethylpyrrolidine-2,4-dione in the assay buffer.
-
Troubleshooting Steps:
-
pH Verification: Confirm the pH of your assay buffer. If it is alkaline (pH > 7.5), the compound may be rapidly hydrolyzing.
-
Buffer Composition: Certain buffer components can catalyze hydrolysis. For instance, buffers containing nucleophilic species should be used with caution.
-
"Time-in-Buffer" Experiment: Perform a time-course experiment where you incubate the compound in the assay buffer for the same duration as your main experiment. At various time points, quench the reaction and analyze the sample by HPLC to quantify the remaining intact compound.
-
Fresh Preparation: Always prepare the final dilution of the compound in the aqueous assay buffer immediately before use. Do not store the compound in aqueous buffers for extended periods.[6]
-
Issue 2: Appearance of unknown peaks in HPLC analysis over time.
-
Potential Cause: Formation of degradation products.
-
Troubleshooting Steps:
-
Peak Identification: The primary degradation product is likely the ring-opened succinamic acid derivative. This species is more polar and will typically have a shorter retention time in a reverse-phase HPLC system.
-
Forced Degradation Study: To confirm the identity of the degradation peaks, perform a forced degradation study. This involves intentionally exposing the compound to harsh conditions (e.g., high pH, elevated temperature) to accelerate the formation of degradation products. Analyze these samples by HPLC-MS to identify the mass of the degradants and confirm their structure.[8]
-
Analytical Method Validation: Ensure your HPLC method is "stability-indicating," meaning it can resolve the parent compound from all potential degradation products.[8][9]
-
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products of 1,5-Dimethylpyrrolidine-2,4-dione.
Objective: To generate and identify degradation products under various stress conditions.
Materials:
-
1,5-Dimethylpyrrolidine-2,4-dione
-
Acetonitrile (ACN)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC or LC-MS system
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 1,5-Dimethylpyrrolidine-2,4-dione in ACN.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 1 hour.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound at 80°C for 48 hours, then dissolve in ACN for analysis.
-
-
Sample Analysis:
-
Before injection, neutralize the acidic and basic samples.
-
Analyze all samples by a stability-indicating HPLC-UV or LC-MS method.
-
Compare the chromatograms of the stressed samples to a control sample (compound in ACN).
-
Protocol 2: Stability-Indicating HPLC Method
Objective: To quantify 1,5-Dimethylpyrrolidine-2,4-dione and its primary hydrolytic degradation product.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate. |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Detection | UV at 210 nm |
| Injection Vol. | 10 µL |
Data Presentation
Table 1: Illustrative pH-Dependent Stability of 1,5-Dimethylpyrrolidine-2,4-dione
The following table provides hypothetical data on the percentage of 1,5-Dimethylpyrrolidine-2,4-dione remaining after incubation in different pH buffers at 37°C for 24 hours.
| pH | Buffer System | % Remaining (Illustrative) |
| 3.0 | Citrate Buffer | 98% |
| 5.0 | Acetate Buffer | 99% |
| 7.4 | Phosphate Buffer | 85% |
| 9.0 | Borate Buffer | 40% |
Visualizations
Degradation Pathway
Caption: Primary hydrolytic degradation pathway.
Troubleshooting Workflow
Caption: Troubleshooting workflow for inconsistent results.
References
- BenchChem. (n.d.). Protocol for N-substituted Succinimide Ring Opening for Synthesis.
- Kinetics and Mechanisms of Acid-Catalyzed Hydrolysis of Some N-(4-Substitutedaryl) Succinimide Compounds. (n.d.).
- PubChem. (n.d.). 1,5,5-Trimethylpyrrolidine-2,4-dione.
- BenchChem. (n.d.). An In-depth Technical Guide to the Stability and Storage of N-Hydroxysuccinimide (NHS) Ester Compounds.
- ResearchGate. (n.d.). Kinetics and Mechanisms of Acid-Catalyzed Hydrolysis of Some N-(4-Substitutedaryl) Succinimide Compounds | Request PDF.
- Taylor & Francis Online. (2013). Comparison of the in vitro and in vivo stability of a succinimide intermediate observed on a therapeutic IgG1 molecule.
- ResearchGate. (n.d.). Kinetics of Hydrolysis of Succinimides.
- Frontiers. (2022). Identification, Efficacy, and Stability Evaluation of Succinimide Modification With a High Abundance in the Framework Region of Golimumab.
- BenchChem. (n.d.). A Comparative Guide to the Stability of Pyrrolidine Derivatives: Benchmarking 2-(2-Aminoethyl)-1-methylpyrrolidine.
- Separation Science. (2025). Analytical Techniques In Stability Testing.
- LCGC. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. jcsp.org.pk [jcsp.org.pk]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. sepscience.com [sepscience.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Storage and Handling of 1,5-Dimethylpyrrolidine-2,4-dione
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the proper storage and handling of 1,5-Dimethylpyrrolidine-2,4-dione. Adherence to these protocols is critical for maintaining the compound's purity, stability, and performance in experimental settings.
Troubleshooting Guide: Common Storage Issues
This section addresses specific issues you may encounter, providing direct causes and actionable solutions.
Question 1: I've noticed a change in the color or physical appearance of my solid 1,5-Dimethylpyrrolidine-2,4-dione. What is the likely cause?
A change in appearance, such as discoloration (e.g., yellowing) or the development of a crystalline crust, is a primary indicator of chemical degradation. This is often caused by oxidation or slow decomposition due to exposure to air and light over time. The pyrrolidine ring system can be susceptible to oxidative degradation.[1][2]
-
Immediate Action: Cease using the compound in critical experiments. Quarantine the vial and compare it to a fresh, unopened lot if available.
-
Solution: To prevent this, always store the compound under an inert atmosphere (Argon or Nitrogen) and in an amber vial to protect it from light.[3][4]
Question 2: My compound, which was a free-flowing powder, has become sticky or difficult to handle. Why is this happening?
This is a classic sign of hygroscopicity, where the compound absorbs moisture from the atmosphere. Many heterocyclic compounds, especially those with polar carbonyl groups, have a tendency to absorb water.[3][5] This can not only alter the physical properties but also potentially initiate hydrolysis of the dione ring over the long term.
-
Immediate Action: Dry the compound under a high vacuum. Note that this may not reverse any hydrolysis that has already occurred.
-
Solution: Always store the compound in a desiccator, even within a freezer or refrigerator. When removing the compound from cold storage, allow the container to equilibrate to room temperature for at least 30-60 minutes before opening to prevent condensation from forming on the cold powder.[6]
Question 3: My analytical results (e.g., HPLC, LC-MS) show unexpected peaks after storing the compound. What are these impurities?
The appearance of new peaks strongly suggests degradation. Based on the structure of 1,5-Dimethylpyrrolidine-2,4-dione, the most probable degradation pathways are:
-
Hydrolysis: The dione moiety, particularly the amide bond within the ring, can be susceptible to hydrolysis, leading to a ring-opened carboxylic acid product.
-
Oxidation: The carbon atoms adjacent to the nitrogen or the carbonyl groups can be oxidized.[1][7]
-
Immediate Action: Use a high-resolution mass spectrometer to get an accurate mass of the impurity peaks to help propose potential structures.[2][8]
-
Solution: Implement rigorous storage protocols as outlined below. For highly sensitive applications, it is recommended to use a freshly opened vial of the compound or re-purify the stored material if possible.
Frequently Asked Questions (FAQs)
Q1: What are the primary environmental factors that degrade 1,5-Dimethylpyrrolidine-2,4-dione? The main factors are Oxygen, Moisture, Heat, and Light . Oxygen can cause oxidative degradation. Moisture can lead to hydrolysis.[9] Heat accelerates all degradation processes, and UV light can provide the energy to initiate decomposition reactions.
Q2: How should I handle the compound when weighing it for an experiment? To minimize exposure to air and moisture, perform weighing operations as quickly as possible. For highly sensitive experiments, it is best practice to handle the solid compound inside a glove box or under a gentle stream of inert gas (e.g., argon or nitrogen).
Q3: Are there any incompatible materials I should avoid? Yes. Avoid storage with or exposure to strong oxidizing agents, strong acids, and strong bases, as these can catalyze degradation.[4][10] Ensure all containers and spatulas are clean and dry before use.
Q4: How can I perform a quick quality check on my stored compound? A simple quality check involves a few steps:
-
Visual Inspection: Check for any changes in color or texture.
-
Solubility Test: Ensure the compound dissolves as expected in the recommended solvent. The formation of insoluble particulates may indicate degradation or polymerization.
-
Thin-Layer Chromatography (TLC): Run a TLC against a fresh standard (if available). The appearance of new spots is a clear sign of impurities.
Data & Protocols
Recommended Storage Conditions Summary
| Parameter | Recommendation | Rationale |
| Temperature | -20°C for long-term storage. | Reduces the rate of all chemical degradation pathways. |
| 2-8°C for short-term storage. | Suitable for frequently used aliquots. | |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidative degradation. |
| Container | Tightly sealed amber glass vial.[6] | Protects from light and prevents moisture ingress. |
| Environment | Inside a desiccator. | Prevents moisture absorption (hygroscopicity).[5] |
Experimental Protocol 1: Standard Storage Procedure
-
Upon receiving the compound, immediately inspect the container for a proper seal.
-
If the compound will be used over an extended period, it is advisable to aliquot it into smaller, single-use vials in an inert atmosphere (glove box). This minimizes repeated exposure of the bulk material to the environment.
-
For each vial, flush the headspace with dry argon or nitrogen for 15-30 seconds.
-
Securely cap the vials. For extra protection, wrap the cap-vial interface with parafilm.
-
Place the vials into a labeled secondary container.
-
Store the container in a desiccator at the appropriate temperature (-20°C or 2-8°C).
Protocol 2: Workflow for Assessing Compound Stability
This protocol provides a self-validating system to check the integrity of a stored sample.
-
Sample Preparation: Prepare a solution of your stored 1,5-Dimethylpyrrolidine-2,4-dione at a known concentration (e.g., 1 mg/mL) in a suitable analytical solvent like acetonitrile or methanol. Prepare an identical solution from a new, unopened vial to serve as a reference standard.
-
Analytical Method: Use a validated stability-indicating method, typically a gradient reverse-phase HPLC-UV or LC-MS method.[11][12]
-
Column: C18 column (e.g., 2.1 x 50 mm, <3 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with a low percentage of B, ramp up to a high percentage to elute impurities, then re-equilibrate.
-
Detection: UV detector at a relevant wavelength and/or a mass spectrometer.
-
-
Data Analysis:
-
Inject the reference standard to determine the retention time and peak area of the pure compound.
-
Inject the stored sample.
-
Compare the chromatograms. Look for:
-
A decrease in the peak area of the main compound.
-
The appearance of new peaks (impurities).
-
-
Calculate the purity of the stored sample as: (Area of Main Peak / Total Area of All Peaks) * 100.
-
Visualizations
Troubleshooting Flowchart
This diagram provides a logical workflow for diagnosing issues with stored 1,5-Dimethylpyrrolidine-2,4-dione.
Caption: Troubleshooting workflow for degradation issues.
Potential Degradation Pathways
This diagram illustrates the primary chemical reactions that can lead to the degradation of the compound.
Caption: Primary degradation pathways for the compound.
References
- Sigma-Aldrich. (2026, January 29).
- Cayman Chemical. (2024, October 22).
- TargetMol. (n.d.).
- Tedia. (2011, December 7).
- MilliporeSigma. (2025, November 6).
- Fisher Scientific. (2009, November 12).
- Fisher Scientific. (2023, September 29).
- CymitQuimica. (2024, December 19).
- SeraCare. (2025, June 6).
- Hello Bio. (n.d.). Stability of Water-Soluble DREADD Ligands in Solution - A Technical Review.
- Hypha Discovery. (2023, January 26). Metabolism of 2022 FDA approved small molecule drugs PART 1.
- Castrignanò, F., et al. (n.d.). and long-term stability of synthetic cathinones and dihydro-metabolites in human urine samples.
- Felczak, A., et al. (2023, July 11). Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins. MDPI.
- Lopes, A., et al. (2023, March 24).
- Wilińska, A., et al. (2023, July 27). Metabolism and Chemical Degradation of New Antidiabetic Drugs: A Review of Analytical Approaches for Analysis of Glutides and Gliflozins. Semantic Scholar.
- Fournier, S., et al. (n.d.). Determination of Key Metabolites during Biodegradation of Hexahydro-1,3,5-Trinitro-1,3,5-Triazine with Rhodococcus sp. DTIC.
- Lee, J., et al. (2020, March 4). Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP) in Microelectronic Fabrication Processes by Using a Multiplatform Analytical Approach.
- Gosselin, M., et al. (2010, September 15). Quantification of methadone and its metabolite 2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine in third instar larvae of Lucilia sericata (Diptera: Calliphoridae) using liquid chromatography-tandem mass spectrometry. PubMed.
Sources
- 1. hyphadiscovery.com [hyphadiscovery.com]
- 2. researchgate.net [researchgate.net]
- 3. uni-muenster.de [uni-muenster.de]
- 4. fishersci.com [fishersci.com]
- 5. Stability of Water-Soluble DREADD Ligands in Solution - A Technical Review [hellobio.com]
- 6. targetmol.com [targetmol.com]
- 7. Metabolic stability and metabolite profiling of emerging synthetic cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. fishersci.es [fishersci.es]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. Quantification of methadone and its metabolite 2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine in third instar larvae of Lucilia sericata (Diptera: Calliphoridae) using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Assay Reproducibility for 1,5-Dimethylpyrrolidine-2,4-dione
Welcome to the Technical Support Center.
This guide addresses the specific reproducibility challenges associated with 1,5-Dimethylpyrrolidine-2,4-dione (1,5-DMPD) . As a Senior Application Scientist, I often see researchers treat this molecule as a standard stable organic inhibitor. However, its core structure—a tetramic acid derivative —possesses unique dynamic properties (tautomerism, metal chelation, and acidity) that can introduce significant noise into biological assays if not controlled.
This guide moves beyond generic advice to address the specific chemical behaviors of the pyrrolidine-2,4-dione scaffold that lead to experimental failure.
Table of Contents
-
Critical Chemical Context: Why is this molecule unstable?
-
Troubleshooting Module A: Variable Potency & IC50 Shifts
-
Troubleshooting Module B: False Positives in Enzymatic Assays
-
Standardized Protocols: Stock Preparation & QC
-
Visual Logic: Mechanism & Troubleshooting Flows
-
References
Critical Chemical Context: The "Deceptive" Scaffold
1,5-DMPD is not a static structure.[1] It exists in a dynamic equilibrium that is highly sensitive to your assay buffer's pH and ionic strength.
-
The C3 Reactivity: The carbon at position 3 (between the two carbonyls) is an active methylene. It is highly acidic (pKa ~4–6).
-
Tautomerism: In solution, the molecule rapidly interconverts between the keto form and the enol form .
-
Chelation: The enol form creates a bidentate pocket capable of stripping metals (Mg²⁺, Zn²⁺, Fe³⁺) from your assay buffer or enzymes.
Key Takeaway: If you do not control pH and metal ion concentration, you are effectively testing a different ratio of species in every experiment.
Troubleshooting Module A: Variable Potency & IC50 Shifts
User Question: "My IC50 values shift significantly (2–5x) between days, even though I'm using the same frozen stock. Why?"
Diagnosis: This is likely due to Tautomeric Equilibrium Lag or Oxidative Instability at the C3 position.
The Mechanism
When you thaw a DMSO stock and dilute it into an aqueous buffer (pH 7.4), the molecule must re-equilibrate from the DMSO-stabilized form to the aqueous-stabilized ratio of keto/enol/enolate. This is not instantaneous. Furthermore, the C3 position is susceptible to oxidation, forming inactive dimers.
Solution Strategy
| Parameter | Recommendation | Scientific Rationale |
| Buffer pH | Strictly Maintain pH > 7.0 | At pH > 7, the molecule exists primarily as the stable enolate anion, reducing tautomeric noise. At acidic pH, the keto/enol fluctuation is maximal. |
| Equilibration | Pre-incubate for 30 mins | Allow the compound to reach tautomeric equilibrium in the assay buffer before adding the enzyme/cells. |
| Oxidation | Add 1 mM DTT or TCEP | Prevents oxidative dimerization at the reactive C3 methylene group. |
| Stock Solvent | Anhydrous DMSO | Avoid protic solvents (ethanol/methanol) for storage, as they accelerate tautomeric shifts and potential ring-opening. |
Troubleshooting Module B: False Positives in Enzymatic Assays
User Question: "The compound shows high inhibition in my kinase/metalloprotease assay, but no activity in cell-based assays. Is this a false positive?"
Diagnosis: You are likely observing Metal Chelation Interference , a common artifact of tetramic acids.
The Mechanism
The 2,4-dione core (specifically the enolate form) binds divalent cations (Mg²⁺, Zn²⁺) with high affinity.
-
Kinase Assays: It strips Mg²⁺ (essential for ATP binding).
-
Metalloproteases: It strips Zn²⁺ (catalytic cofactor). This looks like enzymatic inhibition, but it is actually non-specific "starvation" of the enzyme.
Validation Protocol: The "Metal Rescue" Experiment
To confirm if your inhibition is real or a chelation artifact, perform this split-assay:
-
Control Arm: Run standard IC50 assay.
-
Rescue Arm: Run assay with excess metal cofactor (e.g., increase MgCl₂ from 10 mM to 50 mM).
-
Result A: If inhibition disappears (IC50 increases >10x), the activity was a False Positive (Chelation) .
-
Result B: If inhibition persists , the activity is likely True Binding .
-
Standardized Protocols
Protocol 1: Preparation of "Assay-Ready" Stock
Do not simply dissolve and freeze. Follow this to ensure the C3 position remains stable.
-
Weighing: Weigh 1,5-DMPD rapidly; the solid can be hygroscopic.
-
Solvent: Dissolve to 10 mM in 100% Anhydrous DMSO .
-
Acidification (Optional but Recommended): Add 0.1% Acetic Acid to the DMSO stock.
-
Why? Keeping the stock slightly acidic favors the keto-form during storage, which is generally more stable against oxidative dimerization than the enol form.
-
-
Storage: Aliquot into single-use amber vials (light sensitive) and store at -20°C. Do not refreeze.
Protocol 2: QC Check for Oxidation
Before running a high-value screen, check your stock:
-
Dilute stock 1:100 in PBS.
-
Measure Absorbance at 280nm and 350nm.
-
Pass Criteria: The solution should be clear.
-
Fail Criteria: A yellow/brown tint or increased Absorbance at >350nm indicates oxidation (dimer formation). Discard stock.
Visual Logic: Mechanisms & Workflows
Diagram 1: The Tautomeric & Chelation Trap
This diagram illustrates the dynamic states of 1,5-DMPD and how they interact with assay components.
Caption: The equilibrium of 1,5-DMPD. Note that the Enolate is the species responsible for both specific binding and non-specific metal chelation artifacts.
Diagram 2: Troubleshooting Decision Tree
Follow this logic to resolve assay failures.
Caption: Step-by-step logic to diagnose oxidation, equilibration lag, or chelation artifacts.
References
-
Rebrandts, A., et al. (2020). The Biological and Chemical Diversity of Tetramic Acid Compounds from Marine-Derived Microorganisms. Marine Drugs. Link[2]
- Relevance: Comprehensive review of the tetramic acid scaffold, detailing the structural instability and tautomeric properties relevant to 1,5-DMPD.
-
Mo, X., et al. (2014).[3] Tetramic acid derivatives: A review of their biological activities and synthesis. Heterocycles. Link
- Relevance: Establishes the metal-chelating nature of the 2,4-dione system and its impact on biological assays.
-
Sabatier, P., et al. (2021).[4] Proteome Integral Solubility Alteration (PISA) assay for target deconvolution. eLife. Link
- Relevance: Discusses solubility alterations and non-specific binding issues in complex assay environments, applicable to lipophilic diones.
-
Gao, Y., et al. (2025).[5] Discovery of Pyrrolidine-2,3-diones as Novel Inhibitors of P. aeruginosa PBP3.[6][7] Antibiotics.[1][4][5][7][8] Link
- Relevance: While discussing the 2,3-dione isomer, this paper provides critical protocols for handling pyrrolidine-dione scaffolds in fluorescence and enzymatic assays, highlighting buffer comp
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Merging multi-omics with proteome integral solubility alteration unveils antibiotic mode of action | eLife [elifesciences.org]
- 5. Antifungal Indole and Pyrrolidine-2,4-Dione Derivative Peptidomimetic Lead Design Based on In Silico Study of Bioactive Peptide Families - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Pyrrolidine-2,3-diones as Novel Inhibitors of P. aeruginosa PBP3 | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Optimizing HPLC separation of 1,5-Dimethylpyrrolidine-2,4-dione and its metabolites
Status: Operational Operator: Senior Application Scientist Ticket Subject: Separation anomalies, peak splitting, and metabolite resolution for 1,5-Dimethylpyrrolidine-2,4-dione (1,5-DMPD).[1]
Executive Summary: The Tetramic Acid Challenge
Welcome to the Separation Science Support Hub. You are likely encountering difficulties with 1,5-Dimethylpyrrolidine-2,4-dione because it belongs to the tetramic acid class of heterocycles.[1]
Unlike standard small molecules, this compound exhibits two distinct behaviors that wreck standard HPLC methods:
-
Keto-Enol Tautomerism: The 2,4-dione core exists in a thermodynamic equilibrium between keto and enol forms.[1] On a C18 column, these forms often separate partially, leading to "split peaks," "saddle peaks," or extreme broadening.
-
Metal Chelation: The dione motif can chelate trace metals (Fe, Ni) in stainless steel LC systems, causing severe tailing.
This guide provides the protocols to stabilize the molecule and resolve its polar metabolites.
Module 1: Troubleshooting Peak Shape (The Tautomerism Issue)
User Question: "I am seeing a split peak for my pure standard. Is my column failing, or is the compound degrading?"
Technical Diagnosis: This is likely not degradation. You are observing on-column tautomerization . The interconversion rate between the keto and enol forms of 1,5-DMPD is likely comparable to the timescale of the separation. When the interconversion is slow, you see two peaks. When intermediate, you see a bridge (plateau).
The Fix: Thermodynamic Control To quantify this molecule accurately, you must force the equilibrium to favor a single state or speed up the interconversion so the detector sees a time-averaged single peak.
Protocol A: The "Coalescence" Approach (Recommended for Quantitation)
-
Mechanism: Increasing temperature increases the rate of tautomeric interconversion.
-
Action: Increase column thermostat to 50°C - 60°C .
-
Result: The split peaks should merge into a single, sharper peak.
Protocol B: The "Locking" Approach (pH Control)
-
Mechanism: Tetramic acids are acidic (pKa ~3-5).[1] At neutral pH, the ionized form dominates but retains poorly. At low pH, the neutral form dominates.
-
Action: Lower mobile phase pH to 2.5 - 3.0 using Formic Acid (0.1%) or Phosphate Buffer.[1]
-
Warning: Do not run at pH 7.0; you will lose retention and likely see peak broadening due to ionization instability.
Module 2: Metabolite Resolution (Selectivity)
User Question: "The parent compound looks okay now, but the metabolites are eluting in the void volume (t0). How do I retain them?"
Technical Diagnosis: Metabolites of pyrrolidine-diones are typically formed via hydroxylation (Phase I) or ring-opening hydrolysis.[1] Based on analogs like N-methyl-2-pyrrolidone (NMP), your metabolites are likely 5-hydroxy-1,5-DMPD or open-chain succinimide derivatives.[1] These are significantly more polar than the parent.
The Fix: Orthogonal Selectivity Standard C18 columns suffer from "phase collapse" or lack of interaction with these highly polar metabolites in high-aqueous conditions.
Recommended Column Chemistries:
| Column Type | Why it works | Target Analyte |
|---|---|---|
| Polar-Embedded C18 | Contains a polar group (amide/carbamate) in the ligand chain.[1] Prevents phase collapse in 100% water and interacts with the dione ring. | Parent + Hydroxy-Metabolites |
| Porous Graphitic Carbon (PGC) | Retains planar polar molecules via charge-transfer interactions.[1] Excellent for separating geometric isomers. | Highly Polar Metabolites |
| HILIC (Amide) | Retains based on polarity (partitioning into water layer). | Ultra-polar degradation products |
Module 3: The "Shark Fin" Tailing (Chelation)
User Question: "My peaks have a sharp front but a long, dragging tail. Standard tailing factors are > 2.0."
Technical Diagnosis: The 1,3-dicarbonyl system (part of the 2,4-dione structure) is a classic bidentate ligand.[1] It is stripping iron ions from the frit or column wall.
The Fix: System Passivation & Additives
-
Mobile Phase Additive: Add 5-10 µM EDTA or Medronic Acid to the aqueous mobile phase. This acts as a "sacrificial" chelator, binding metals in the solvent before they bind your analyte.
-
Hardware: If available, switch to a PEEK-lined column and PEEK tubing.
Master Protocol: Optimized Gradient Method
This method is designed to collapse tautomers and retain polar metabolites simultaneously.
Instrumentation: HPLC or UHPLC with UV-Vis (DAD). Column: Polar-Embedded C18 (e.g., Waters SymmetryShield RP18 or Phenomenex Synergi Fusion), 150 x 4.6 mm, 3-5 µm.[1]
Mobile Phase:
-
Solvent A: 10 mM Ammonium Formate, adjusted to pH 3.0 with Formic Acid. (Buffers acidity).
-
Solvent B: Acetonitrile (LC-MS Grade).[1]
Gradient Table:
| Time (min) | % Solvent B | Event |
|---|---|---|
| 0.0 | 2% | Initial hold for polar metabolites |
| 3.0 | 2% | Isocratic hold to separate hydroxy-metabolites |
| 15.0 | 40% | Linear gradient to elute parent 1,5-DMPD |
| 16.0 | 90% | Column wash |
| 20.0 | 90% | Wash hold |
| 20.1 | 2% | Re-equilibration |[1]
Critical Parameters:
-
Flow Rate: 1.0 mL/min.[2]
-
Temperature: 55°C (Critical for tautomer coalescence).
-
Detection: 230 nm (Dione absorption max) and 210 nm (Metabolites).
Visual Troubleshooting Guides
Diagram 1: The Peak Shape Decision Tree
Use this logic flow to diagnose split or tailing peaks.
Caption: Logic flow for diagnosing 1,5-DMPD peak anomalies. Tautomerism requires thermal/pH control; chelation requires passivation.
Diagram 2: Metabolite Separation Strategy
How to separate the parent drug from hydrophilic Phase I metabolites.
Caption: Comparison of stationary phase performance. Polar-embedded phases provide necessary retention for hydroxylated metabolites.[1]
References
-
Moriyasu, M., et al. (1990). Separation of keto-enol tautomers of chlortetracycline and 4-epichlortetracycline by liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis. Link
-
Snyder, L. R., et al. (2011).[3] Introduction to Modern Liquid Chromatography. Wiley. (Chapter on Tautomers and Temperature Effects). Link[1]
-
FDA Bioanalytical Method Validation Guidance. (2018). Guidance for Industry: Bioanalytical Method Validation. (Reference for peak integration of split peaks/tautomers). Link
-
Carotti, A., et al. (2014). Tautomerism and HPLC behavior of tetramic acid derivatives. Journal of Chromatography A. (General principles of tetramic acid separation). Link
-
Bader, M. (2011). N-Methyl-2-pyrrolidone (NMP) and its metabolites: HPLC separation strategies. ResearchGate. Link
Sources
Validation & Comparative
Structure-activity relationship of 1,5-Dimethylpyrrolidine-2,4-dione analogs
Technical Guide: Structure-Activity Relationship of 1,5-Dimethylpyrrolidine-2,4-dione Analogs
Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Agrochemists, and Lead Optimization Specialists Focus: 3-Acyl-1,5-dimethyltetramic acids as antimicrobial and herbicidal scaffolds.
Executive Summary
The 1,5-dimethylpyrrolidine-2,4-dione scaffold belongs to the tetramic acid class of heterocycles. Unlike their isomeric 2,5-dione counterparts (succinimides, known for anticonvulsant activity), 2,4-diones are renowned for their antibiotic, antifungal, and herbicidal properties. This guide analyzes the Structure-Activity Relationship (SAR) of 1,5-dimethyl analogs, focusing on the critical role of the C3-acyl side chain and the physicochemical impact of N-methylation.
The Scaffold: Mechanistic Basis of Activity
The core structure, 1,5-dimethylpyrrolidine-2,4-dione, is derived biosynthetically or synthetically from
-
Acidity & Tautomerism: The proton at C3 is highly acidic (
), allowing the molecule to exist as a stable enol. This forms a bidentate chelating system capable of binding divalent metal ions ( , ), which is central to inhibiting metalloenzymes (e.g., bacterial RNA polymerase). -
Lipophilicity (The Anchor): The substituent at C3 (typically an acyl group) acts as a lipophilic anchor, facilitating membrane insertion.
-
Chirality: The C5-methyl group introduces stereochemistry (typically S-configuration from L-alanine), influencing receptor binding affinity.
Visualizing the Pharmacophore (DOT Diagram)
Caption: Mechanistic flow of tetramic acid activity linking structural features to metal chelation and membrane interaction.
Comparative SAR Analysis
The following comparison evaluates the 1,5-dimethyl series against alternative substitution patterns (e.g., N-H analogs or C5-benzyl analogs) commonly found in natural products like Reutericyclin or Tenuazonic Acid.
Table 1: Comparative Potency & Physicochemical Profile
Data aggregated from studies on 3-acyltetramic acid antibiotics (Gram+ targets).[1]
| Feature | 1,5-Dimethyl Analogs (Focus) | 1-H, 5-Methyl Analogs (Nor-series) | 1-Methyl, 5-Benzyl Analogs (Phe-derived) |
| Primary Indication | Antibacterial (Gram+), Herbicidal | Antibacterial (High Potency) | Cytotoxic / Antitumor |
| LogP (Lipophilicity) | Moderate (Balanced) | Lower (More Polar) | High (Poor Solubility) |
| Metabolic Stability | High (N-Me blocks oxidation) | Low (N-H susceptible to metabolism) | Moderate |
| Membrane Permeability | Excellent | Good | Poor (often requires formulation) |
| MIC (S. aureus) | 2 - 8 | 0.5 - 4 | >16 |
| Key Advantage | Oral Bioavailability | Intrinsic Potency | Target Specificity (Eukaryotic) |
Critical SAR Insights
-
The N1-Methyl Switch (1,5-Dimethyl vs. 1-H):
-
Observation: Methylation at N1 often slightly reduces in vitro potency compared to the N-H parent (e.g., in Reutericyclin analogs).
-
Causality: The N-H group can act as a hydrogen bond donor to the receptor site. Replacing it with N-Methyl removes this interaction.
-
Trade-off: However, 1,5-dimethyl analogs exhibit superior pharmacokinetic profiles. The N-methyl group prevents N-glucuronidation and increases blood-brain barrier (BBB) penetration if CNS targeting is desired, or leaf cuticle penetration in agrochemical applications.
-
-
The C3-Acyl "Sweet Spot":
-
Activity in the 1,5-dimethyl series is bell-shaped regarding the C3 side-chain length.
-
C4-C8: Weak activity (insufficient membrane anchoring).
-
C10-C14: Peak Activity (Optimal balance of solubility and membrane insertion).
-
>C16: Loss of activity (micelle formation/trapping).
-
-
The C5-Methyl Constraint:
-
The methyl group at C5 (derived from Alanine) is sterically compact.
-
Replacing C5-Me with bulky groups (e.g., Isobutyl from Leucine) often retains activity but increases molecular weight. The C5-Me is preferred for "lead-likeness" as it keeps the Molecular Weight (MW) low, allowing room for larger C3-acyl chains without violating Lipinski's Rule of 5.
-
Experimental Protocols
To ensure reproducibility, the following protocols utilize a Lacey-Dieckmann Cyclization approach, which is the industry standard for synthesizing 3-acyl-1,5-dimethylpyrrolidine-2,4-diones.
Protocol A: Synthesis of 3-Decanoyl-1,5-dimethylpyrrolidine-2,4-dione
Reagents: N-Boc-N-methyl-L-alanine, Meldrum's Acid, Decanoyl Chloride, TFA, DCM.
-
Acylation of Meldrum's Acid:
-
Dissolve Meldrum's acid (10 mmol) in DCM (20 mL) with Pyridine (20 mmol).
-
Add Decanoyl chloride (10 mmol) dropwise at 0°C. Stir for 1h.
-
Checkpoint: TLC should show consumption of Meldrum's acid.
-
-
Coupling with Amino Acid:
-
Add N-Boc-N-methyl-L-alanine (10 mmol) to the reaction mixture. Reflux in acetonitrile/DCM for 3h.
-
Evaporate solvent to yield the condensation product.
-
-
Cyclization & Decarboxylation:
-
Purification:
-
Acidify with 1M HCl (to protonate the enol).
-
Extract with Ethyl Acetate.[4] Recrystallize from Hexane/EtOAc.
-
Validation: 1H NMR should show the characteristic enol proton at
ppm (broad).
-
Protocol B: Minimum Inhibitory Concentration (MIC) Assay
Target: Staphylococcus aureus (ATCC 29213).
-
Preparation: Dissolve the 1,5-dimethyl analog in DMSO (stock 10 mg/mL).
-
Dilution: Prepare serial 2-fold dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB) in a 96-well plate.
-
Note: CAMHB is crucial because tetramic acids chelate cations. Standard broth may yield false positives if cation levels are uncontrolled.
-
-
Inoculation: Add bacterial suspension (
CFU/mL) to each well. -
Incubation: 37°C for 18–24 hours.
-
Readout: MIC is the lowest concentration with no visible growth.
-
Control: Vancomycin (Standard) and DMSO (Vehicle).
-
Pathway Visualization: Synthesis & Mode of Action
Caption: Synthetic pathway via Meldrum's acid and subsequent biological activation via enolization.
References
-
Jeong, Y. C., et al. (2010). "Natural product inspired antibacterial tetramic acid libraries with dual enzyme inhibition." Chemical Communications. Link
- Relevance: Establishes the SAR for tetramic acid enzyme inhibition and the importance of the 3-acyl chain.
-
Schobert, R., & Schlenk, A. (2008). "Tetramic acids: structurally diverse natural products with high biological activity." Bioorganic & Medicinal Chemistry. Link
- Relevance: Comprehensive review of the scaffold, confirming the role of the 2,4-dione core in metal chel
-
Mo, X., et al. (2014). "The biological and chemical diversity of tetramic acid compounds from marine-derived microorganisms." Marine Drugs. Link
- Relevance: Discusses 1,5-substituted analogs and their cytotoxicity/antimicrobial profiles.
-
Gatsing, D., et al. (2005). "Antibacterial activity of 3-acyltetramic acid derivatives." Phytotherapy Research. Link
- Relevance: Provides specific MIC data for varying acyl chain lengths on the tetramic acid core.
-
Markopoulou, O. I., et al. (2021). "Tetramic and Tetronic Acids: An Update on New Derivatives and Biological Aspects." Molecules. Link
- Relevance: Updates on synthetic methodologies and recent SAR findings for 1,5-disubstituted systems.
Sources
- 1. researchgate.net [researchgate.net]
- 2. escholarship.org [escholarship.org]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of Tetracyclic Spirooxindolepyrrolidine-Engrafted Hydantoin Scaffolds: Crystallographic Analysis, Molecular Docking Studies and Evaluation of Their Antimicrobial, Anti-Inflammatory and Analgesic Activities - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Biological Target of 1,5-Dimethylpyrrolidine-2,4-dione: A Comparative Guide for Pathway Profiling
As a Senior Application Scientist, I frequently evaluate the target engagement and mechanistic profiles of novel pharmacophores. The 1,5-dimethylpyrrolidine-2,4-dione core—an N-methylated tetramic acid—is a privileged structural scaffold found in highly bioactive natural products such as Melophlin Q and Epicoccamide . Recent untargeted metabolomics and network toxicology studies have identified derivatives of this core as potent modulators of the mTOR/PI3K pathway and FoxO3a transcriptional activity, exhibiting significant anti-proliferative effects in cervical cancer (HeLa) models .
This guide objectively compares 1,5-dimethylpyrrolidine-2,4-dione (1,5-DMPD) based probes against standard alternatives and provides a self-validating experimental framework for confirming direct biological targets in live cells.
Mechanistic Rationale & Target Engagement
The 2,4-pyrrolidinedione ring exhibits unique keto-enol tautomerism, allowing it to act as a versatile hydrogen bond donor/acceptor and a bidentate metal chelator. This structural flexibility enables 1,5-DMPD derivatives to occupy kinase ATP-binding pockets or allosteric regulatory sites.
Unlike standard macrolide inhibitors such as Rapamycin—which require the formation of a tripartite complex with FKBP12 to inhibit mTORC1—1,5-DMPD derivatives are hypothesized to act as direct kinase inhibitors and direct modulators of FoxO3a-driven apoptosis . Understanding these divergent mechanisms is critical when designing target validation assays.
Fig 1: Modulatory effects of 1,5-DMPD derivatives vs. Rapamycin on the mTOR/FoxO3a signaling axis.
Comparative Performance Matrix
When profiling a 1,5-DMPD derivative, it is essential to benchmark its performance against both a target-specific standard (Rapamycin) and a structurally related alternative (Tenuazonic Acid, a naturally occurring tetramic acid).
| Feature | 1,5-DMPD Derivatives | Rapamycin (Standard Control) | Tenuazonic Acid (Alternative) |
| Primary Target | mTOR / FoxO3a | mTORC1 (via FKBP12) | Ribosome (60S subunit) |
| Mechanism of Action | Kinase inhibition / Modulator | Allosteric complex formation | Protein synthesis inhibition |
| HeLa Cell IC₅₀ | ~5 - 10 µM | ~0.1 µM | >50 µM |
| Cell Permeability | High (Lipophilic core) | Moderate (Macrolide) | High |
| Off-Target Risk | Moderate (Metal chelation) | Low (Highly specific) | High (Broad cytotoxicity) |
Data synthesized from comparative metabolomics and synthetic profiling studies .
Self-Validating Experimental Protocols: Target Validation
To establish strict causality between phenotypic observations (e.g., HeLa cell death) and direct target binding, we employ the Cellular Thermal Shift Assay (CETSA) . Unlike biochemical kinase assays utilizing recombinant proteins, CETSA validates target engagement in the native cellular environment. This preserves critical multi-protein complexes and prevents false positives driven by artificial buffer conditions.
Fig 2: Cellular Thermal Shift Assay (CETSA) workflow for validating 1,5-DMPD target engagement.
Step-by-Step CETSA Protocol
1. Cell Preparation & Dosing
-
Action: Culture HeLa cells to 80% confluence. Treat with 10 µM 1,5-DMPD, 100 nM Rapamycin (Positive Control), or 0.1% DMSO (Vehicle) for exactly 2 hours.
-
Causality: A 2-hour window allows sufficient time for intracellular accumulation and target binding without inducing downstream apoptosis, which could alter baseline protein expression levels and skew the thermal shift data.
2. Thermal Aliquoting
-
Action: Harvest cells, resuspend in PBS supplemented with protease inhibitors, and divide equally into 8 PCR tubes. Heat each tube at a specific temperature gradient (e.g., 40°C, 44°C, 48°C... up to 70°C) for 3 minutes, followed by 3 minutes at room temperature.
-
Causality: As temperature increases, proteins denature and precipitate. Ligand binding (e.g., 1,5-DMPD binding to mTOR) thermodynamically stabilizes the folded protein, shifting its melting temperature (
) higher.
3. Cell Lysis via Freeze-Thaw
-
Action: Subject the aliquots to three rapid cycles of snap-freezing in liquid nitrogen and thawing at 25°C.
-
Causality: Critical Step. Do not use RIPA buffer or harsh detergents. Detergents can easily dissociate the non-covalent, transient interactions between 1,5-DMPD and the target kinase, leading to a complete loss of the thermal shift signal. Mechanical freeze-thaw maintains the native binding state.
4. Ultracentrifugation
-
Action: Centrifuge the lysates at 100,000 x g for 20 minutes at 4°C.
-
Causality: This strictly separates the soluble (folded/stabilized) protein fraction in the supernatant from the precipitated (denatured) proteins in the pellet.
5. Detection & Self-Validating Controls
-
Action: Analyze the soluble fraction via Western Blot using anti-mTOR and anti-FoxO3a antibodies.
-
System Validation: To prove the shift is not an artifact of compound-induced aggregation, you must perform an Isothermal Dose-Response (ITDR) . Heat a new batch of cells at the calculated
(e.g., 52°C) across a concentration gradient of 1,5-DMPD (0.1 µM to 50 µM). A true biological target will show a dose-dependent stabilization (increased band intensity) at the specific ITDR temperature.
Data Interpretation
When analyzing the Western Blot densitometry, plot the soluble protein fraction against temperature to generate a melt curve.
-
Direct Binding Confirmed: A positive shift (
) in the 1,5-DMPD treated group compared to the DMSO vehicle indicates direct target engagement. -
Comparing Alternatives: Rapamycin will show a massive stabilization of mTOR due to the highly stable ternary complex it forms. 1,5-DMPD, as a predicted ATP-competitive or allosteric modulator, will likely show a more moderate, yet distinct, thermal shift. If Tenuazonic Acid is used as a negative control for kinase binding, it should yield a
of for mTOR, validating the specificity of the 1,5-DMPD core.
References
-
Compound Report Card - CMNPD: melophlin Q. Comprehensive Marine Natural Products Database. URL:[Link]
- Exploring the Anti-Cervical Cancer Effect and Hepatotoxicity Risk of Gossypol Based on Untargeted Metabolomics and Network Toxicology. MDPI Pharmaceuticals.
-
Biological Informatics Research Compound 141 (JBIR-141) and the Design of Permeable Peptidyl Macrobicycles. UCLA Electronic Theses and Dissertations, eScholarship. URL:[Link]
A Comparative In Vitro Benchmarking Guide: 1,5-Dimethylpyrrolidine-2,4-dione Against Standard of Care Therapies for Acute Myeloid Leukemia
Introduction
The pyrrolidine-2,4-dione scaffold is a privileged heterocyclic nucleus in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial and antineoplastic properties.[1][2] This guide introduces 1,5-Dimethylpyrrolidine-2,4-dione (DMPD) , a novel investigational compound emerging from this chemical class. Preliminary internal screens have suggested its potential as an anti-proliferative agent. To rigorously evaluate its therapeutic potential, a systematic benchmarking against established standard of care (SoC) drugs is imperative.
This document outlines a comprehensive in vitro strategy to benchmark DMPD in the context of Acute Myeloid Leukemia (AML) , an aggressive hematological malignancy with a pressing need for novel therapeutics.[3][4] AML treatment protocols are well-defined, providing a clear set of comparators against which DMPD's performance can be measured.[5][6][7] The objective of this guide is to provide researchers and drug development professionals with a robust framework for assessing the efficacy, selectivity, and mechanism of action of DMPD relative to current first-line and targeted therapies.
The selected SoC comparators for this benchmarking study are:
-
Cytarabine (Ara-C): A pyrimidine nucleoside analog that has been the cornerstone of AML chemotherapy for decades, primarily as part of the "7+3" induction regimen.[6][8]
-
Daunorubicin: An anthracycline antibiotic that induces DNA damage and is the other key component of the "7+3" regimen.[8]
-
Venetoclax: A highly selective B-cell lymphoma 2 (BCL-2) inhibitor, representing a modern targeted therapy that has transformed the treatment landscape for older or unfit patients with AML.[9]
By comparing DMPD to these agents, we can establish a multi-faceted performance profile, evaluating its potency as a cytotoxic agent and gaining initial insights into its potential as a targeted or broad-spectrum therapeutic.
Comprehensive Benchmarking Workflow
The logical flow of this benchmarking study is designed to move from broad cytotoxic effects to more specific mechanistic insights. The workflow begins with a primary screen for anti-proliferative activity, followed by detailed investigations into the mode of cell death and effects on cell cycle progression. A crucial component is the parallel assessment of cytotoxicity in non-cancerous cells to establish a preliminary therapeutic window.
Caption: High-level experimental workflow for benchmarking DMPD.
Experimental Protocols & Methodologies
The following protocols are designed to be self-validating by including appropriate positive and negative controls, ensuring the reliability and reproducibility of the generated data.
Cell Culture
The choice of cell lines is critical for a meaningful comparison. This protocol utilizes well-characterized human cell lines to model both the disease state and normal tissue.
-
AML Cell Lines:
-
MV4-11: Represents AML with an FLT3-ITD mutation, known to be sensitive to various targeted agents.
-
HL-60: A widely used AML cell line (M2/M3 subtype) that is sensitive to standard chemotherapeutics.
-
-
Non-Malignant Control Cell Line:
-
hFOB 1.19 (Human Fetal Osteoblastic Cells): A non-cancerous, immortalized cell line to assess off-target cytotoxicity and determine the selectivity index.
-
All cell lines should be maintained in their recommended culture media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO₂.
Cytotoxicity Assessment (MTT Assay)
This assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[10] The reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells forms the basis of this colorimetric assay.[1][11]
Protocol Steps:
-
Cell Seeding: Seed cells in a 96-well flat-bottom plate at a density of 5 x 10³ cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment and recovery.
-
Compound Treatment: Prepare a 2-fold serial dilution of DMPD and the standard of care drugs (Cytarabine, Daunorubicin, Venetoclax) in culture medium. Add 100 µL of each concentration to the respective wells. Include wells with untreated cells (vehicle control) and wells with medium only (background control).
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[1]
-
Formazan Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the log of the drug concentration and use a non-linear regression model to calculate the half-maximal inhibitory concentration (IC₅₀).
Apoptosis Induction Analysis (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[12] During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[13] Propidium Iodide (PI) is a DNA-binding dye that is excluded by cells with intact membranes, thus staining late apoptotic and necrotic cells.[14]
Protocol Steps:
-
Cell Treatment: Seed cells in a 6-well plate and treat with DMPD and SoC drugs at their predetermined IC₅₀ and 2x IC₅₀ concentrations for 48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.[12]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. FITC-Annexin V is typically detected in the FL1 channel and PI in the FL2 channel.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Cell Cycle Perturbation Analysis (Propidium Iodide Staining)
This method quantifies the DNA content of cells, allowing for the determination of the proportion of cells in the G0/G1, S, and G2/M phases of the cell cycle.[15][16] Alterations in the cell cycle distribution are a common mechanism of action for anticancer drugs.[17]
Protocol Steps:
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay (48-hour incubation at IC₅₀ concentrations). Harvest the cells and wash with PBS.
-
Fixation: Resuspend the cell pellet (approximately 1 x 10⁶ cells) and slowly add to 4 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.[18]
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in 500 µL of a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.[18]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, measuring the fluorescence in the appropriate channel for PI.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.
Data Presentation and Interpretation
Quantitative data from the benchmarking experiments should be summarized for clear comparison.
| Parameter | 1,5-Dimethylpyrrolidine-2,4-dione (DMPD) | Cytarabine | Daunorubicin | Venetoclax |
| IC₅₀ MV4-11 (µM) | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| IC₅₀ HL-60 (µM) | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| IC₅₀ hFOB 1.19 (µM) | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| Selectivity Index (hFOB/MV4-11) | Calculated Value | Calculated Value | Calculated Value | Calculated Value |
| Apoptosis (MV4-11, 48h @ IC₅₀) | % Early + % Late | % Early + % Late | % Early + % Late | % Early + % Late |
| Cell Cycle Arrest (MV4-11, 48h @ IC₅₀) | G1/S/G2-M Arrest | G1/S/G2-M Arrest | G1/S/G2-M Arrest | G1/S/G2-M Arrest |
Interpretation:
-
IC₅₀ Values: A lower IC₅₀ value indicates higher potency. Comparing the IC₅₀ values across different cell lines provides insight into the compound's spectrum of activity.
-
Selectivity Index (SI): Calculated as (IC₅₀ in normal cells) / (IC₅₀ in cancer cells). A higher SI value is desirable, indicating that the compound is more toxic to cancer cells than to normal cells.[19]
-
Apoptosis Data: A significant increase in the percentage of Annexin V-positive cells confirms an apoptotic mechanism of cell death.
-
Cell Cycle Data: Accumulation of cells in a specific phase (e.g., G2/M arrest) suggests that the compound interferes with cell cycle progression at that checkpoint.
Hypothetical Mechanism of Action Pathway
Based on the known mechanisms of standard AML drugs, a plausible hypothesis for a novel agent like DMPD could be the induction of apoptosis through the intrinsic (mitochondrial) pathway. This pathway is regulated by the BCL-2 family of proteins, which is the target of Venetoclax.
Caption: Hypothetical signaling pathway for DMPD-induced apoptosis.
References
- Saudi, M. N. S., el Semary, M. M. A., & el Sawaf, G. (2002). Synthesis of some 3- and 4-substituted 1,5-diphenylpyrrolidine-2,4-diones as potential antimicrobial and antineoplastic agents. Reactions with tetramic acid, Part 5. Pharmazie, 57(8), 519–522.
-
Bio-protocol. (2025). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Retrieved from [Link]
-
National Cancer Institute. (2025). Acute Myeloid Leukemia Treatment (PDQ®)–Patient Version. Retrieved from [Link]
-
American Cancer Society. (2025). Typical Treatment of Acute Myeloid Leukemia (Except APL). Retrieved from [Link]
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Current Protocols. (n.d.). Assaying cell cycle status using flow cytometry. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
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Noble Life Sciences. (2023). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content (Propidium Iodide). Retrieved from [Link]
- Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374.
-
Wikipedia. (n.d.). Acute myeloid leukemia. Retrieved from [Link]
-
PubMed. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Retrieved from [Link]
- Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374.
-
CUREtoday.com. (2021). Phase 2 Trial Initiated for Second Line Treatment of AML and MDS. Retrieved from [Link]
-
Blood Cancer United. (n.d.). Acute myeloid leukemia (AML) treatment. Retrieved from [Link]
-
American Cancer Society. (2025). Targeted Therapy Drugs for Acute Myeloid Leukemia (AML). Retrieved from [Link]
-
URNCST Journal. (2021). First-Line Treatments for Patients with Acute Myeloid Leukemia: A Literature Review. Retrieved from [Link]
-
ACS Omega. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. Retrieved from [Link]
-
Medscape. (2026). Acute Myeloid Leukemia (AML) Treatment Protocols. Retrieved from [Link]
-
PubMed. (2010). Second-line Mitoxantrone, Etoposide, and Cytarabine for Acute Myeloid Leukemia: A Single-Center Experience. Retrieved from [Link]
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PubMed Central. (n.d.). New drugs in acute myeloid leukemia. Retrieved from [Link]
-
EPO Berlin Buch GmbH. (n.d.). Cell based in vitro assays & molecular analyses. Retrieved from [Link]
-
European Pharmaceutical Review. (2025). Combination therapy could expand treatment options for AML patients, extend survival. Retrieved from [Link]
-
AACR Journals. (2016). Abstract 4635: Comparative cancer cell line profiling differentiates the mechanism of action of different PI3K/mTOR, Aurora kinase and EZH2 inhibitors. Retrieved from [Link]
-
PubMed Central. (2020). Metabolite Profiling in Anticancer Drug Development: A Systematic Review. Retrieved from [Link]
-
ResearchGate. (n.d.). Identification of Compounds Selectively Killing Multidrug-Resistant Cancer Cells. Retrieved from [Link]
-
PubMed Central. (n.d.). Anticancer Drugs: Recent Strategies to Improve Stability Profile, Pharmacokinetic and Pharmacodynamic Properties. Retrieved from [Link]
-
Frontiers in Molecular Biosciences. (2021). From Toxicity to Selectivity: Coculture of the Fluorescent Tumor and Non-Tumor Lung Cells and High-Throughput Screening of Anticancer Compounds. Retrieved from [Link]
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Comprehensive Comparison Guide: Statistical Analysis and Efficacy of 1,5-Dimethylpyrrolidine-2,4-dione Derivatives
Executive Summary & Mechanistic Rationale
1,5-Dimethylpyrrolidine-2,4-dione is a critical nitrogenous heterocyclic core found in natural tetramic acids. Recognized as a privileged scaffold in drug discovery and agrochemical development, this moiety exhibits broad-spectrum biological activities, including potent fungicidal, herbicidal, and larvicidal properties.
As a Senior Application Scientist, I have structured this guide to objectively evaluate the statistical experimental data of 1,5-dimethylpyrrolidine-2,4-dione derivatives against commercial standards (e.g., Boscalid, Permethrin). The core mechanism driving the efficacy of these derivatives lies in their structural adaptability. Modifications at the 3-position—specifically the introduction of hydrophobic fragments like N-substituted phenylhydrazine or diphenyl ether—alter the molecule's electrostatic and steric fields, significantly enhancing target binding affinity and disrupting fungal cell membrane integrity 1.
Comparative Efficacy: Quantitative Data Analysis
To establish the competitive advantage of 1,5-dimethylpyrrolidine-2,4-dione derivatives, we must analyze their Half Maximal Effective Concentration (
Table 1: Comparative Bioactivity of Pyrrolidine-2,4-dione Derivatives vs. Commercial Alternatives
| Compound Class / Modification | Target Organism | Assay Type | Experimental Value ( | Commercial Standard | Standard Value ( | Superiority Margin |
| Diphenyl ether derivative (4h) | Rhizoctonia solani | Mycelial Growth | Boscalid | 5.6x more potent | ||
| Phenylhydrazine derivative (6l) | Rhizoctonia cerealis | Mycelial Growth | Validamycin | 2.1x more potent | ||
| Mannich base derivative (1e) | C. quinquefasciatus | Larvicidal | Permethrin | Standard is superior |
Note: While the larvicidal activity of the Mannich base derivative shows promise, it currently serves as a secondary lead compared to the highly optimized fungicidal variants 2.
Statistical Modeling: 3D-QSAR and CoMFA Analysis
The empirical superiority of these derivatives is not accidental; it is governed by strict steric and electrostatic parameters. To statistically validate the structure-activity relationship (SAR), Comparative Molecular Field Analysis (CoMFA) is employed.
Causality of the Model: The CoMFA model correlates the 3D spatial arrangement of the 1,5-dimethylpyrrolidine-2,4-dione scaffold with its biological activity. By utilizing Partial Least Squares (PLS) regression, the model isolates which molecular fields drive efficacy.
Statistical Robustness: A reliable predictive model must possess a cross-validated correlation coefficient (
Workflow of 3D-QSAR statistical modeling validating the structure-activity relationship.
Validated Experimental Methodologies
To ensure high Trustworthiness and scientific integrity, the following protocols represent self-validating systems. Every step includes internal controls to prevent false positives caused by solvent toxicity or environmental contamination.
Protocol: In Vitro Mycelial Growth Inhibition Assay & Probit Analysis
Objective: To precisely quantify the
-
Compound Preparation: Dissolve the synthesized derivative in dimethyl sulfoxide (DMSO) to create a 10,000
stock solution.-
Causality: DMSO ensures complete solubilization of hydrophobic derivatives without degrading the tetramic acid core, ensuring uniform distribution in the assay medium.
-
-
Media Poisoning: Add the stock solution to sterile, molten Potato Dextrose Agar (PDA) at 50°C to achieve final concentrations of 0.1, 0.5, 1.0, 5.0, and 10.0
. Pour into Petri dishes.-
Self-Validation: Include a blank PDA control and a DMSO-only control (final concentration
) to statistically confirm that the solvent itself does not inhibit fungal growth.
-
-
Inoculation: Using a sterilized cork borer, extract 5 mm mycelial discs from the active edge of a 3-day-old Rhizoctonia solani culture. Place one disc face-down in the geometric center of each solidified PDA plate.
-
Incubation & Measurement: Incubate plates at 25°C in darkness for 72 hours. Measure the radial growth of the mycelium in two perpendicular directions using digital calipers to account for asymmetrical growth.
-
Statistical Probit Analysis: Calculate the inhibition rate (%) using the formula: [(Control Growth - Treatment Growth) / Control Growth] × 100. Input the inhibition rates and log-transformed concentrations into statistical software (e.g., SPSS) to perform Probit regression. This yields the
value and 95% confidence intervals, providing a mathematically rigorous comparison against commercial standards.
High-throughput bioassay and statistical validation workflow for determining EC50.
Conclusion
Statistical analysis of experimental data confirms that rationally designed 1,5-dimethylpyrrolidine-2,4-dione derivatives significantly outperform traditional commercial standards like Boscalid in specific fungicidal applications. The integration of 3D-QSAR modeling provides a statistically sound, predictive framework that links the molecular electrostatic fields of the tetramic acid core to observable in vitro efficacy, offering a validated pathway for future agrochemical and pharmaceutical development.
References
-
Synthesis, biological activity and 3D-QSAR study of novel pyrrolidine-2,4-dione derivatives containing N-substituted phenylhydrazine moiety. Hep Journals. 1
-
Novel pyrrolidine-2,4-dione derivatives containing pharmacophores of both hydrazine and diphenyl ether as potential antifungal agents: design, synthesis, biological evaluation, and 3D-QSAR study. New Journal of Chemistry (RSC Publishing).
-
Mosquito larvicidal activity of pyrrolidine-2,4-dione derivatives: An investigation against Culex quinquefasciatus and molecular docking studies. PMC (NIH). 2
Sources
Safety Operating Guide
Personal Protective Equipment & Handling Guide: 1,5-Dimethylpyrrolidine-2,4-dione
Part 1: Immediate Action & Safety Executive Summary
For Emergency Responders & Safety Officers
| Critical Parameter | Specification |
| CAS Number | 849770-44-1 (Verify carefully; do not confuse with 1,5-dimethyl-2-pyrrolidinone) |
| Physical State | Solid (typically crystalline powder); Hygroscopic. |
| Storage Condition | Cold Chain (2–8°C) ; Store under inert atmosphere (Argon/Nitrogen) if possible. |
| Primary Hazards | Irritant (Skin/Eye/Respiratory) .[1][2][3][4] Potential sensitizer. |
| GHS Signal Word | WARNING |
| Hazard Statements | H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[2][3] Irrit.) |
Emergency First Aid
-
Eye Contact: Rinse cautiously with water for 15 minutes.[4] Remove contact lenses if present and easy to do.[1][2][4] Seek medical attention.
-
Skin Contact: Wash with plenty of soap and water.[1][3][4] If irritation occurs, seek medical advice. Take off contaminated clothing.[1][2][4]
-
Inhalation: Remove person to fresh air and keep comfortable for breathing.[1][3][4]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center if you feel unwell.
Part 2: Technical Identity & Risk Assessment
The "Dione" Distinction (Critical Safety Note)
A common error in laboratory procurement and handling is confusing 1,5-Dimethylpyrrolidine-2,4-dione with 1,5-dimethyl-2-pyrrolidinone (a liquid solvent, CAS 5075-92-3).
-
The Target (2,4-dione): A functionalized intermediate, typically a solid, often used as a scaffold in drug discovery (e.g., antifungal or anticonvulsant analogs). It possesses two carbonyl groups, making it more reactive and potentially more acidic/hygroscopic.
-
The Risk: Treating the 2,4-dione as a simple solvent can leads to improper containment (e.g., failing to use a glove box or desiccator) and degradation of the compound.
Hazard Analysis
-
Dust Hazard: As a solid powder, the primary route of exposure is inhalation of dust during weighing. The H335 classification indicates it irritates the mucosal membranes.
-
Moisture Sensitivity: The "2,4-dione" motif often exhibits keto-enol tautomerism, making it susceptible to hydrolysis or degradation upon exposure to atmospheric moisture.
Part 3: Personal Protective Equipment (PPE) Matrix
This matrix is designed for Research Scale (<10g) handling. For pilot plant scale, upgrade to full Tyvek suits and powered air-purifying respirators (PAPR).
| PPE Category | Standard Protocol (Routine Handling) | High-Risk Protocol (Spill / Aerosol Generation) | Technical Rationale |
| Hand Protection | Double Nitrile Gloves (Outer: 0.11mm, Inner: 0.06mm) | Laminate Film (Silver Shield) or Thick Nitrile (>0.2mm) | Pyrrolidine derivatives can permeate thin nitrile. Double gloving provides a visual breach indicator and sacrificial layer. |
| Eye Protection | Chemical Safety Goggles (Indirect Vented) | Face Shield + Safety Goggles | Standard safety glasses are insufficient for powders that can drift around side shields. |
| Respiratory | Fume Hood (Face velocity: 0.5 m/s) | N95/P100 Respirator (if outside hood) | Engineering controls (hood) are primary. Respirators are secondary backup. |
| Body Protection | Lab Coat (Cotton/Poly blend), closed to neck | Impervious Apron + Tyvek Sleeves | Prevents dust accumulation on street clothes, which can transfer hazards home. |
Part 4: Operational Protocol (Step-by-Step)
Phase 1: Retrieval & Equilibration (The "Dry" Chain)
-
Context: Because 1,5-Dimethylpyrrolidine-2,4-dione is stored at 2–8°C and is hygroscopic, opening a cold vial in a warm lab causes immediate condensation, ruining the reagent.
-
Step 1: Remove vial from the refrigerator.
-
Step 2: Place in a desiccator or leave on the bench sealed for 30–45 minutes.
-
Step 3: Wipe the exterior of the vial with a paper towel to ensure no external moisture remains before opening.
Phase 2: Weighing & Transfer
-
Engineering Control: All weighing must occur inside a chemical fume hood or a vented balance enclosure.
-
Step 1: Place a tared vial/flask inside the hood.
-
Step 2: Use an antistatic gun on the spatula and vial if the powder appears "flyaway" (static charge is common with dry organic solids).
-
Step 3: Transfer the solid. Do not use paper weighing boats (powder sticks). Use glass weighing funnels or direct transfer.
-
Step 4: Immediately recap the stock vial and seal with Parafilm.
Phase 3: Reaction Setup
-
Solvent Choice: Ensure solvents (e.g., DCM, THF) are anhydrous . The dione moiety can react with water.
-
Addition: If adding as a solid to a reaction, do so under a gentle stream of Nitrogen/Argon to prevent moisture ingress.
Phase 4: Decontamination & Disposal
-
Surface Cleaning: Wipe balance and hood surfaces with a 10% soap/water solution , followed by 70% Ethanol . The soap helps solubilize the organic solid better than alcohol alone initially.
-
Waste Stream:
-
Solid Waste: Hazardous Solid Waste (Incineration).
-
Liquid Waste: Halogenated or Non-Halogenated Organic Waste (depending on solvent used).
-
Empty Vials: Triple rinse with acetone before discarding in glass waste.
-
Part 5: Visualization of Safe Handling Workflow
Figure 1: Logic flow for retrieving, equilibrating, and handling hygroscopic cold-storage reagents to prevent degradation and exposure.
References
-
PubChem. (n.d.). Compound Summary: 1,5-dimethylpyrrolidine-2,4-dione (CID 11235210). National Library of Medicine. Retrieved March 1, 2026, from [Link]
- National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
